Product packaging for Cycloheptene(Cat. No.:CAS No. 628-92-2)

Cycloheptene

Cat. No.: B1346976
CAS No.: 628-92-2
M. Wt: 96.17 g/mol
InChI Key: ZXIJMRYMVAMXQP-UHFFFAOYSA-N
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Description

Cycloheptene (CAS 628-92-2) is a seven-membered cycloalkene that serves as a valuable building block and monomer in organic chemistry and polymer science . This compound is typically encountered in its cis isomeric form under standard conditions, though the highly strained and unstable trans -cycloheptene can be studied as a reactive intermediate . In synthetic organic chemistry, this compound and its derivatives are key substrates in various transformations. For instance, it is used in copper-catalyzed desymmetrization via allylic substitution, a reaction that can lead to interesting outcomes such as ring contraction . It also plays a role in non-biomimetic electrocyclic cascades for constructing complex bridged spiroalkanes and serves as a starting point for the synthesis of naturally occurring tropones and tropolones, a class of non-benzenoid aromatic compounds with significant biological activity . In polymer research, this compound is a monomer of interest for copolymerization studies . As a raw material, its applications are primarily focused on the development of novel synthetic methodologies and the creation of specialized polymeric materials . This product is intended for research purposes only and is not classified for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12 B1346976 Cycloheptene CAS No. 628-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cycloheptene
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InChI

InChI=1S/C7H12/c1-2-4-6-7-5-3-1/h1-2H,3-7H2
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InChI Key

ZXIJMRYMVAMXQP-UHFFFAOYSA-N
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Canonical SMILES

C1CCC=CCC1
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Molecular Formula

C7H12
Record name CYCLOHEPTENE
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Related CAS

26426-65-3
Record name Cycloheptene, homopolymer
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DSSTOX Substance ID

DTXSID4074560
Record name Cycloheptene
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Molecular Weight

96.17 g/mol
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Physical Description

Cycloheptene appears as a colorless oily liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS]
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Vapor Pressure

19.7 [mmHg]
Record name Cycloheptene
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CAS No.

628-92-2, 45509-99-7
Record name CYCLOHEPTENE
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Advanced Synthetic Methodologies for Cycloheptene and Its Derivatives

Ring-Closing Metathesis (RCM) in Cycloheptene Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the formation of cyclic systems, including cycloheptenes. thieme-connect.de This reaction involves the intramolecular rearrangement of a diene catalyzed by a metal-carbene complex, leading to the formation of a new carbon-carbon double bond within a ring and the liberation of a small volatile alkene, typically ethylene (B1197577). libretexts.org

Catalyst Development and Efficiency in RCM for Cycloheptenes

The success of RCM is highly dependent on the catalyst employed. Early "classical" catalyst systems have largely been surpassed by well-defined metal alkylidene complexes, particularly those based on molybdenum and ruthenium. psu.edu

The first-generation Grubbs catalyst, a ruthenium benzylidene complex, gained widespread use due to its stability in air and tolerance of various functional groups. nobelprize.org However, for more challenging substrates, such as those required for the synthesis of highly substituted or larger rings, the more active second-generation Grubbs catalysts are often necessary. nobelprize.orgnih.gov These catalysts feature an N-heterocyclic carbene (NHC) ligand, which enhances their reactivity and thermal stability. nobelprize.orgcaltech.edu

Molybdenum-based catalysts, such as the Schrock catalyst, are also highly effective, particularly for the formation of trisubstituted double bonds. nih.gov While powerful, these catalysts are often more sensitive to air and functional groups compared to their ruthenium counterparts. nih.gov The choice of catalyst is therefore a critical parameter in the successful synthesis of cycloheptenes via RCM.

Table 1: Common Catalysts in Ring-Closing Metathesis

Catalyst Name Metal Key Features Primary Applications
Grubbs Catalyst (1st Gen) Ruthenium Air-stable, functional group tolerant. nobelprize.org General RCM of simple alkenes. caltech.edu
Grubbs Catalyst (2nd Gen) Ruthenium Higher activity and thermal stability than 1st Gen. nobelprize.org Challenging RCM, synthesis of complex molecules. nih.govcaltech.edu
Hoveyda-Grubbs Catalyst Ruthenium Modified for cross-metathesis. libretexts.org Cross-metathesis reactions. libretexts.org
Schrock Catalyst Molybdenum Highly active, effective for trisubstituted double bonds. nih.gov Formation of sterically hindered alkenes. nih.gov

Substrate Scope and Limitations of RCM Approaches

The substrate scope for RCM in the synthesis of seven-membered rings is broad, but not without limitations. The efficiency of the cyclization can be influenced by factors such as the substitution pattern of the diene and the presence of certain functional groups. For instance, the formation of this compound from 1,8-nonadiene (B1346706) is a common benchmark reaction. However, the presence of bulky substituents near the reacting double bonds can hinder the reaction. rsc.org

A notable limitation is the potential for competing side reactions. For example, in some cases, double bond isomerization can occur, leading to the formation of a more stable six-membered ring instead of the desired seven-membered ring. mdpi.com This is particularly prevalent with second-generation Grubbs catalysts at higher temperatures. mdpi.com Furthermore, sterically congested 1,9-dienes may undergo a tandem double bond migration–ring closing metathesis process. rsc.orgresearchgate.net The concentration of the reaction can also play a crucial role, with high dilution favoring intramolecular RCM over intermolecular oligomerization. organic-chemistry.org

Stereoselective Control in RCM Towards Substituted Cycloheptenes

Achieving stereocontrol in the synthesis of substituted cycloheptenes via RCM is a significant area of research. The geometry of the newly formed double bond (E/Z selectivity) can often be controlled by the choice of catalyst and reaction conditions. acs.org For example, certain ruthenium catalysts can exhibit high stereoselectivity in macrocyclizations. caltech.edu

The synthesis of chiral cycloheptenes can be achieved through various strategies. One approach involves the use of chiral, non-racemic starting materials. The stereochemistry of the final product is thus dictated by the stereocenters present in the acyclic diene precursor. Additionally, the development of chiral RCM catalysts offers the potential for asymmetric synthesis, where a prochiral diene is converted into a chiral this compound with high enantioselectivity. psu.edu

Ring Expansion and Contraction Strategies for this compound Formation

Alternative to RCM, ring expansion and contraction reactions provide powerful pathways to this compound and its derivatives. These methods often start with more readily available five- or six-membered rings.

Radical and Ionic Ring Expansion Reactions to Seven-Membered Rings

Ring expansion reactions can proceed through either radical or ionic intermediates to generate seven-membered rings. rsc.org

Ionic Ring Expansions: A common strategy involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine(III) diacetate, to promote the ring expansion of 1-vinylcycloalkanols. nih.govacs.org This metal-free approach offers a versatile route to functionalized seven-membered rings. nih.govacs.org The reaction conditions can be tailored to yield different products. nih.gov For example, treatment of a 1-vinylcyclohexanol (B155736) derivative with a hypervalent iodine reagent can lead to a seven-membered ring ketone. nih.gov Cationic mechanisms are also implicated in the biosynthesis of some seven-membered ring-containing terpenes, where the rearrangement of a cyclopropane (B1198618) ring drives the ring expansion. acs.org Acid-catalyzed rearrangements of bicyclo[3.2.0]heptanone derivatives can also yield cycloheptenones. researchgate.net

Radical Ring Expansions: Radical-mediated ring expansions offer another avenue to seven-membered rings. vanderbilt.educapes.gov.br These reactions can be initiated by various methods, including metal-induced systems, oxidants, electrochemistry, or visible light. rsc.org For example, a one-carbon ring expansion can be achieved through a radical process involving a bromoalkyl-substituted cyclic ketone. vanderbilt.edu

Ring Contraction Reactions: While less common for the direct synthesis of cycloheptenes, ring contraction can be a relevant transformation. For instance, a cycloheptyl alcohol can undergo a ring contraction to a more stable six-membered ring under acidic conditions via a carbocation intermediate. chemistrysteps.com

Sigmatropic Rearrangements and Their Role in this compound Construction

Sigmatropic rearrangements, a class of pericyclic reactions, are powerful tools for carbon-carbon bond formation and have been effectively utilized in the synthesis of cycloheptenes. fiveable.me These reactions involve the migration of a sigma-bond across a pi-system in a concerted manner. fiveable.me

The Cope rearrangement , a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene, is a classic example. A particularly useful variant is the oxy-Cope rearrangement, where a 1,5-diene alcohol rearranges to form an enol, which then tautomerizes to a ketone. This process can be used to construct cycloheptane (B1346806) rings with high stereospecificity. organic-chemistry.org For instance, the treatment of 1,6-dialkylhexa-1,5-diene-3,4-diones with bis(iodozincio)methane generates a cis-divinylcyclopropane-1,2-diol intermediate, which undergoes a stereospecific Cope rearrangement to yield a cycloheptane derivative. organic-chemistry.orgresearchgate.net A combined C–H activation/Cope rearrangement has also been developed using dirhodium catalysts, providing a highly stereoselective route to complex this compound structures. pnas.org

The Claisen rearrangement , the oxygen-analog of the Cope rearrangement, is another valuable tool. acs.org It involves the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. redalyc.org A tandem alkoxylation/Claisen rearrangement catalyzed by gold(I) complexes has been developed for the asymmetric synthesis of multisubstituted cycloheptenes from 1,4-dienes. rsc.orgthieme-connect.com Similarly, a tandem aza-Claisen rearrangement and RCM has been used to stereoselectively synthesize amino-substituted this compound rings. rsc.org

Table 2: Comparison of Sigmatropic Rearrangements in this compound Synthesis

Rearrangement Key Transformation Driving Force/Features Example Application
Cope Rearrangement nih.govnih.gov-rearrangement of a 1,5-diene. nsf.gov Often driven by relief of ring strain (e.g., from a cyclopropane intermediate). organic-chemistry.org Synthesis of cycloheptadienes from divinylcyclopropanes. organic-chemistry.orgresearchgate.net
Oxy-Cope Rearrangement nih.govnih.gov-rearrangement of a 1,5-dien-3-ol. nsf.gov Tautomerization to a stable ketone provides a thermodynamic driving force. nsf.gov Formation of cycloheptane-1,3-diones. organic-chemistry.org
Claisen Rearrangement nih.govnih.gov-rearrangement of an allyl vinyl ether. redalyc.org Formation of a stable carbonyl group. Gold-catalyzed tandem alkoxylation/Claisen rearrangement for chiral cycloheptenes. rsc.orgthieme-connect.com
Aza-Claisen Rearrangement nih.govnih.gov-rearrangement of an N-allyl enamine or related species. Formation of a C-N bond and a carbonyl group. Tandem aza-Claisen/RCM for amino-cycloheptenes. rsc.org

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is a significant challenge in organic chemistry, driven by the prevalence of seven-membered carbocyclic rings in various natural products. Methodologies to control the stereochemistry during the formation of the this compound ring are crucial for accessing these complex molecular architectures.

Chiral Catalyst-Mediated Enantioselective Approaches

Chiral catalysts play a pivotal role in the enantioselective synthesis of this compound derivatives, primarily through cycloaddition reactions. These catalysts create a chiral environment that directs the approach of the reacting partners, leading to the preferential formation of one enantiomer over the other.

A notable strategy involves the use of transition metal catalysts in conjunction with chiral ligands. For instance, copper-catalyzed enantioselective (4+3)-cycloaddition reactions of 2-aminoallyl cations with dienol silyl (B83357) ethers have been developed to produce seven-membered carbocyclic products with high enantiocontrol. researchgate.net Mechanistic studies suggest that these reactions may proceed through a dinuclear copper catalyst and a stepwise mechanism. researchgate.net Similarly, gold(I) complexes, known for their carbophilicity, have been employed to catalyze novel cycloadditions involving alkynes, allenes, and alkenes, offering a pathway to optically active cyclic products. beilstein-journals.org The development of new chiral gold complexes has been instrumental in overcoming the challenge of transferring asymmetry due to the linear coordination of gold(I). beilstein-journals.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of cycloheptane and this compound derivatives. researchgate.net Chiral amines, such as prolinol derivatives, can catalyze cascade reactions to form cycloheptane derivatives with excellent stereocontrol, creating multiple new bonds and stereocenters in a single pot. researchgate.net Furthermore, chiral phosphoric acids have been shown to promote three-component reactions to yield enantioenriched diazepine (B8756704) derivatives. researchgate.net Organocatalytic [4+3] and [5+2] cycloadditions provide access to seven-membered carbo- and heterocycles in good yield and stereoselectivity. researchgate.net

Another innovative approach is the asymmetric ring-opening/cyclization/retro-Mannich reaction of cyclopropyl (B3062369) ketones with aryl 1,2-diamines, which has been achieved using a chiral N,N'-dioxide/Sc(III) catalyst. This method provides efficient access to chiral this compound derivatives with excellent yields and enantioselectivities (up to 99% yield and 97% ee). nih.gov

The table below summarizes some of the catalyst systems used in these approaches and their reported performance.

Catalyst SystemReaction TypeSubstratesProduct TypeYieldEnantiomeric Excess (ee)Reference
Chiral N,N'-dioxide/Sc(III)Asymmetric ring-opening/cyclization/retro-MannichCyclopropyl ketones, Aryl 1,2-diaminesChiral this compound derivativesUp to 99%Up to 97% nih.gov
Dinuclear Copper Catalyst(4+3)-cycloaddition2-aminoallyl cations, Dienol silyl ethersSeven-membered carbocyclesGoodHigh researchgate.net
Chiral Amine (Prolinol derivative)Cascade reactionα,β-unsaturated aldehydes, NitronesCycloheptane derivatives-98- >99% researchgate.net
Chiral Phosphoric AcidThree-component reaction-Enantioenriched diazepine derivatives-- researchgate.net
Gold(I) with Chiral LigandsCycloadditionAllenamides, Conjugated dienesOptically active cyclohexene (B86901) products-Up to 91% beilstein-journals.org

Chiral Auxiliary-Controlled Diastereoselective Syntheses

Chiral auxiliaries offer a reliable and powerful strategy for controlling stereochemistry in the synthesis of this compound derivatives. sigmaaldrich.com This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. wikipedia.org The auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be removed and often recycled. wikipedia.org

This approach is particularly valuable because it allows for the diastereoselective formation of a wide variety of chiral derivatives. thieme-connect.com The auxiliary guides the formation of new stereocenters in a predictable manner, often with high levels of diastereoselectivity. blogspot.com

A common strategy involves the use of chiral auxiliaries derived from readily available natural products or their synthetic analogs. For example, oxazolidinones, often referred to as Evans' auxiliaries, are widely used to direct aldol (B89426) reactions and alkylations. blogspot.comresearchgate.net In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule, which then undergoes a ring-forming reaction. The steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing the reaction to occur from the less hindered side, thus leading to a specific diastereomer.

For instance, a chiral auxiliary can be employed to control the enolate geometry and the facial selectivity of its addition to an aldehyde in an aldol reaction, which can be a key step in a sequence leading to a chiral this compound derivative. blogspot.com The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

The general workflow for using a chiral auxiliary in asymmetric synthesis is as follows:

Attachment: The chiral auxiliary is covalently bonded to the starting material (substrate). wikipedia.org

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction where the auxiliary directs the formation of a new stereocenter.

Removal: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound. wikipedia.org

While this method requires additional synthetic steps for the attachment and removal of the auxiliary, its predictability and the high diastereoselectivities often achieved make it a valuable tool in asymmetric synthesis. wikipedia.org

Photochemical and Electrochemical Approaches to this compound Skeletons

Beyond traditional thermal reactions, photochemical and electrochemical methods provide unique pathways for the construction of this compound skeletons. These approaches leverage the reactivity of electronically excited states or electrochemically generated intermediates to achieve transformations that are often difficult or impossible under standard conditions.

Photochemical [4+2] cycloadditions, also known as photo-Diels-Alder reactions, can be utilized to form six-membered rings, which can then potentially be rearranged or further elaborated to access this compound frameworks. The use of chiral photosensitizers can induce enantioselectivity in these reactions. For example, chiral aromatic esters have been used to sensitize the photocyclization of cyclohexene, demonstrating the potential for enantiodifferentiating cycloadditions. nih.gov A significant challenge in asymmetric photochemistry is minimizing racemic background reactions that occur outside the influence of the chiral catalyst. nih.gov

Electrochemical methods offer another avenue for this compound synthesis. These techniques can generate reactive species, such as radical cations, under mild conditions, which can then participate in cycloaddition reactions. While specific examples focusing solely on this compound synthesis are less common in the provided context, the principles of electrochemical synthesis are broadly applicable.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all molecules, including this compound and its derivatives. The goal is to develop more environmentally benign processes by minimizing waste, reducing energy consumption, and using less hazardous substances.

Several of the advanced synthetic methodologies discussed align with green chemistry principles. For example, catalysis, a cornerstone of green chemistry, is central to the asymmetric synthesis of cycloheptenes. Catalytic reactions, whether using transition metals or organocatalysts, reduce the need for stoichiometric reagents, thereby minimizing waste. researchgate.netbeilstein-journals.orgresearchgate.netnih.gov The development of highly efficient catalysts that can operate under mild conditions with high turnover numbers is a key area of research. nih.gov

Atom economy, another core principle of green chemistry, is well-exemplified by cycloaddition reactions. beilstein-journals.org These reactions are inherently atom-economical as they combine two or more molecules to form a larger one without the loss of any atoms. The iron-catalyzed cross-[4+2]-cycloaddition of unactivated dienes is a notable example of an atom-economic process that provides access to chiral cyclohexenes, which can be precursors to cycloheptenes. nih.gov

The use of less hazardous solvents and reagents is also a critical aspect. Research into performing these synthetic transformations in greener solvents, or even in the absence of a solvent, is an ongoing effort. Furthermore, the development of recyclable catalysts, such as nanoparticle-supported organocatalysts, contributes to the sustainability of the synthetic process.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones. researchgate.netbeilstein-journals.orgresearchgate.netnih.gov

Atom Economy: Designing reactions, like cycloadditions, that maximize the incorporation of all starting materials into the final product. beilstein-journals.orgnih.gov

Reduced Hazard: Using less toxic metals (e.g., iron instead of heavy metals) and safer reaction media. nih.gov

Energy Efficiency: Developing reactions that proceed under mild conditions, reducing energy consumption. nih.gov

Mechanistic Investigations of Cycloheptene Reactivity and Transformations

Ring-Opening Metathesis Polymerization (ROMP) of Cycloheptene

Ring-opening metathesis polymerization (ROMP) is a powerful chain-growth polymerization technique for producing unsaturated polymers from cyclic olefins. 20.210.105 The reaction is driven by the release of ring strain in the monomer, balanced by entropic considerations. 20.210.105 this compound, possessing a moderate degree of ring strain, is a suitable monomer for this process. 20.210.105caltech.edu

The generally accepted mechanism for ROMP, initiated by a metal alkylidene complex, involves a series of cycloaddition and cycloreversion steps. 20.210.105

Initiation: The process begins with the coordination of the this compound monomer to the transition metal alkylidene catalyst. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent cycloreversion reaction opens the ring of the monomer and generates a new metal alkylidene species, which is the start of the growing polymer chain. 20.210.105 For many ruthenium-based catalysts, the initiation rate is designed to be comparable to or faster than the propagation rate to ensure that all polymer chains grow simultaneously, a key feature of living polymerizations. nih.gov

Propagation: The newly formed propagating species reacts with another this compound monomer in the same manner as the initiator. This cycle of coordination, [2+2] cycloaddition, and cycloreversion repeats, extending the polymer chain with each cycle. caltech.edu The unsaturation of the monomer is preserved in the polymer backbone. 20.210.105

Termination and Chain Transfer: In an ideal living polymerization, termination and chain transfer reactions are absent. wiley-vch.de However, in practice, these can occur through various pathways, such as reactions with impurities or secondary metathesis reactions with the polymer backbone. The choice of catalyst and reaction conditions plays a crucial role in minimizing these side reactions. caltech.edu

The polymerization is an equilibrium-controlled process, and the position of the equilibrium between the monomer and polymer is dependent on factors like monomer concentration and temperature. 20.210.105caltech.edu For low-strain monomers like this compound, the polymerization is thermodynamically governed, and a critical monomer concentration is required to favor polymer formation. caltech.educaltech.edu

The structure of the transition metal catalyst significantly impacts the efficiency of ROMP and the microstructure (e.g., cis/trans content, tacticity) of the resulting poly(heptenamer). Ruthenium-based catalysts, particularly the Grubbs-type initiators, are widely used due to their high functional group tolerance and tunable activity. researchgate.netresearchgate.net

The evolution of Grubbs catalysts has led to improved performance in this compound ROMP. Third-generation Grubbs catalysts (G3), for instance, are known for their fast initiation rates and can facilitate the rapid polymerization of this compound. chinesechemsoc.org The steric and electronic properties of the ligands on the metal center, such as the N-heterocyclic carbene (NHC) ligands, influence the catalyst's stability, initiation rate, and propagation characteristics. nih.gov For example, catalysts with varying steric bulk on the NHC ligand can alter the polymerization mechanism and the rate of reaction. nih.gov

The choice of catalyst can also dictate the stereochemistry of the double bonds in the polymer backbone. The cis/trans content of poly(heptenamer) can be controlled by the catalyst structure and the reaction temperature, which in turn affects the material properties of the polymer.

Table 1: Comparison of Ruthenium Catalysts in the ROMP of this compound This table is for illustrative purposes and combines findings from various studies on cycloolefin ROMP. Specific performance may vary based on exact reaction conditions.

Catalyst Generation Ligands Key Features Impact on this compound ROMP
Grubbs 1st Gen (G1) PCy₃ Good stability, moderate activity. Capable of polymerizing this compound, but may require higher temperatures or longer reaction times. caltech.edu
Grubbs 2nd Gen (G2) PCy₃, NHC Higher activity and better thermal stability than G1. Efficiently polymerizes this compound at room temperature, offering good control over molecular weight. caltech.eduresearchgate.net
Grubbs 3rd Gen (G3) Pyridine, NHC Very fast initiation rates. Allows for rapid and controlled polymerization, often used for living polymerization and block copolymer synthesis. nih.govchinesechemsoc.org

| Hoveyda-Grubbs | Isopropoxystyrene | High stability, catalyst can be recycled. | Effective for ROMP with good control, though initiation might be slower than G3. |

Living polymerization is a type of chain polymerization where the ability of a growing polymer chain to propagate remains active for a long period, with no chain transfer or termination. wiley-vch.de This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). frontiersin.org

The development of highly efficient and well-behaved catalysts, like the third-generation Grubbs catalyst, has enabled the living ROMP of this compound. nih.govchinesechemsoc.org In a living system, the rate of initiation is much faster than the rate of propagation (kᵢ >> kₚ), ensuring all chains grow at the same time. nih.gov

A significant advantage of living polymerization is the ability to synthesize block copolymers. frontiersin.orgnih.gov After the this compound monomers are consumed, a second, different monomer can be added to the reaction. The still-active polymer chains then begin to incorporate the new monomer, forming a distinct second block. This sequential monomer addition is a powerful method for creating well-defined block copolymers, such as those combining a poly(heptenamer) block with a block derived from another cyclic olefin. chinesechemsoc.orgresearchgate.net These block copolymers can self-assemble into various nanostructures, making them useful for advanced materials applications. rsc.org

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with a net conversion of π-bonds to σ-bonds. egyankosh.ac.in this compound, as an alkene, can participate as the 2π-electron component in these reactions.

The Diels-Alder reaction is a [4+2] cycloaddition, a cornerstone of organic synthesis that forms a six-membered ring. unacademy.comwikipedia.org It involves the reaction of a conjugated diene (the 4π component) with a dienophile (the 2π component). byjus.comlibretexts.org In this context, this compound can act as the dienophile.

The reaction is a concerted pericyclic process, meaning all bond-forming and bond-breaking occurs in a single cyclic transition state. egyankosh.ac.inbyjus.com The reactivity in Diels-Alder reactions is typically enhanced when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. libretexts.org this compound itself, being a simple alkene, is a relatively unreactive dienophile and may require harsh conditions like high temperature to react with many dienes. libretexts.org However, it can undergo Diels-Alder reactions with highly reactive dienes. The stereochemistry of the reactants is retained in the product, making the reaction highly stereospecific. unacademy.com

Related pericyclic reactions include hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom (e.g., nitrogen or oxygen). wikipedia.orgbyjus.com

[2+2] cycloadditions involve the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. fiveable.me According to the Woodward-Hoffmann rules for pericyclic reactions, a thermal [2+2] cycloaddition between two simple alkenes is symmetry-forbidden and generally does not occur via a concerted mechanism due to unfavorable orbital overlap. libretexts.orguniurb.it

However, these reactions can be facilitated photochemically. libretexts.org When an alkene like this compound absorbs UV light, an electron is promoted from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). libretexts.org This excited state has different orbital symmetry, which allows for a concerted, suprafacial [2+2] cycloaddition to occur with a ground-state alkene. fiveable.melibretexts.org

An alternative pathway involves using visible light and a photocatalyst. rsc.org The photocatalyst absorbs visible light and transfers the energy to this compound, promoting it to an excited triplet state. This can lead to the isomerization of the cis-cycloheptene to the highly strained trans-cycloheptene. This transient, high-energy isomer can then undergo a thermal, strain-releasing [2+2] cycloaddition with another molecule of cis-cycloheptene to form a cyclobutane product with high stereoselectivity. rsc.org This method effectively converts photochemical energy into chemical potential in the form of ring strain, which then drives the otherwise "forbidden" thermal reaction. rsc.org

Table 2: Summary of Cycloaddition Reactions Involving this compound

Reaction Type Components Conditions Product Key Mechanistic Feature
Diels-Alder [4+2] This compound (dienophile) + Conjugated Diene Thermal Substituted Cyclohexene (B86901) derivative Concerted, pericyclic reaction involving a 4π and a 2π system. unacademy.com
Photochemical [2+2] This compound + Alkene UV Light Cyclobutane derivative Involves excitation of one alkene to allow for a symmetry-allowed suprafacial cycloaddition. fiveable.melibretexts.org

| Photocatalytic [2+2] | this compound + this compound | Visible Light + Photocatalyst | Dimerized Cyclobutane | Isomerization to highly strained trans-cycloheptene, followed by a thermal, strain-releasing cycloaddition. rsc.org |

Stereochemical Outcomes and Regioselectivity in Cycloadditions

The stereochemical and regioselective outcomes of cycloaddition reactions involving this compound are pivotal in determining the structure of the resulting products. These outcomes are influenced by a variety of factors including the nature of the reacting partners and the reaction conditions.

In [4+2] cycloadditions , also known as Diels-Alder reactions, this compound can serve as the dienophile. The reaction's stereochemistry is largely dictated by the approach of the diene. While the endo rule is often favored due to secondary orbital interactions, the flexible nature of the seven-membered ring of this compound can lead to the formation of the more thermodynamically stable exo product, especially at elevated temperatures. wikipedia.org The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com Generally, the reaction favors the formation of "ortho" and "para" products in substituted systems, while "meta" products are typically minor. masterorganicchemistry.com This selectivity arises from the alignment of the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile. masterorganicchemistry.com

[2+2] photocycloadditions of this compound, often catalyzed by copper(I) triflate, are effective for creating cyclobutane rings. wisc.edu These reactions can be highly stereoselective. numberanalytics.com For instance, the photochemical cycloaddition of alkenes to certain indole (B1671886) derivatives has been studied with this compound, proceeding through a triplet 1,4-biradical intermediate. cdnsciencepub.comcdnsciencepub.com The stereochemistry of the products in such reactions can be complex, sometimes yielding multiple diastereoisomers. cdnsciencepub.com In some cases, particularly with strained alkenes like trans-cycloheptene derivatives, [2+2] cycloadditions can proceed in a suprafacial-antarafacial manner. wikipedia.org

Facial selectivity is another crucial stereochemical aspect, referring to the preferential attack of a reagent on one of the two faces of the this compound ring. In general, a dienophile or other reactant will preferentially add to the less sterically hindered face of the diene. psu.edu This principle is fundamental in predicting the stereochemical outcome of cycloadditions. For example, in the reaction of a diene with an isopropenyl group, the dienophile was found to add exclusively to the face opposite the isopropenyl group. psu.edu

The stereochemistry of both the diene and the dienophile is generally preserved in the final product of a Diels-Alder reaction because it is a concerted, one-step process without intermediates where stereochemistry could be scrambled. youtube.com This stereospecificity means that a cis-dienophile will result in a product with cis substituents, and a trans-dienophile will yield trans substituents. libretexts.org

Below is a table summarizing the expected outcomes for different cycloaddition reactions with this compound derivatives.

Reaction TypeKey Stereochemical/Regiochemical FeatureInfluencing FactorsTypical Outcome
[4+2] Cycloaddition (Diels-Alder) Endo/Exo SelectivityTemperature, Steric Hindrance, Secondary Orbital InteractionsOften favors endo product, but exo can be formed, especially at higher temperatures. wikipedia.org
RegioselectivityElectronic nature of substituentsFavors "ortho" and "para" isomers. masterorganicchemistry.com
[2+2] Photocycloaddition StereoselectivityCatalyst, Nature of Reactants, Intermediate StabilityCan be highly stereoselective, often proceeding via biradical intermediates. wisc.educdnsciencepub.comcdnsciencepub.com
General Cycloadditions Facial SelectivitySteric HindranceAddition occurs preferentially on the less hindered face of the this compound ring. psu.edu
StereospecificityConcerted MechanismThe stereochemistry of the reactants is preserved in the products. youtube.com

Olefin Metathesis Beyond ROMP: Cross-Metathesis and Ene-Yne Metathesis with this compound

While Ring-Opening Metathesis Polymerization (ROMP) is a well-known reaction of this compound, other olefin metathesis reactions such as cross-metathesis (CM) and ene-yne metathesis offer versatile pathways for synthesizing complex molecules. These reactions are typically catalyzed by transition metal complexes, most notably those containing ruthenium or molybdenum.

Cross-Metathesis (CM) involves the reaction of this compound with another olefin, leading to the formation of new, acyclic dienes. The success of this reaction is highly dependent on the choice of catalyst and the reaction partner. For example, the cross-metathesis of this compound with a terminal alkene can produce a 1,8-diene. The mechanism proceeds through a series of metallacyclobutane intermediates. A significant challenge in CM is controlling the selectivity, as competing homodimerization of the starting olefins can lead to a mixture of products. The choice of catalyst and reaction conditions is crucial to favor the desired cross-product.

Ene-yne metathesis is a powerful transformation that can be applied in both intramolecular (ring-closing) and intermolecular contexts. In an intermolecular ene-yne metathesis, this compound (the 'ene') reacts with an alkyne (the 'yne') in the presence of a metal catalyst to form a 1,3-diene. The regioselectivity of this reaction is a key consideration, as the catalyst directs the formation of one constitutional isomer over others. The generally accepted mechanism involves the formation of a metallacyclobutene from the alkyne and the catalyst, which then reacts with the this compound to generate the diene product. This reaction provides a valuable method for constructing acyclic dienes with specific substitution patterns from a readily available cyclic alkene.

These metathesis reactions significantly expand the synthetic utility of this compound beyond polymerization, establishing it as a valuable C7 building block in organic synthesis for the creation of diverse and functionalized acyclic molecules.

Electrophilic and Nucleophilic Additions to the this compound Double Bond

The double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. This reactivity leads to a variety of addition reactions, the outcomes of which are governed by the specific reagents and reaction conditions employed.

Detailed Mechanisms of Halogenation and Hydrohalogenation

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) to this compound proceeds via an electrophilic addition mechanism. The initial step involves the polarization of the halogen molecule as it approaches the electron-rich double bond. This leads to the formation of a bridged, cyclic halonium ion intermediate. The formation of this intermediate is key to the stereochemical outcome of the reaction. The second step involves the attack of the halide ion (X⁻), which acts as a nucleophile. This attack occurs from the side opposite to the bridging halogen, resulting in an anti-addition. Consequently, the halogenation of this compound yields a trans-1,2-dihalocycloheptane. This stereospecific outcome is a hallmark of this reaction.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to this compound also proceeds through an electrophilic addition mechanism, but with a different intermediate. The first step is the protonation of the double bond by the hydrogen halide to form a carbocation intermediate. This is the rate-determining step of the reaction. For substituted cycloheptenes, this protonation follows Markovnikov's rule, where the proton adds to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation. In the case of unsubstituted this compound, this regioselectivity is not a factor. The second step is the rapid nucleophilic attack of the halide ion on the carbocation. Since the carbocation is planar, the halide ion can attack from either face, potentially leading to a mixture of syn- and anti-addition products. Therefore, the stereoselectivity of hydrohalogenation is generally not as high as that of halogenation.

Stereo- and Regioselective Hydroboration and Oxidation Pathways

Hydroboration-Oxidation: This two-step process is a powerful method for the hydration of alkenes and exhibits well-defined stereoselectivity and regioselectivity. In the case of this compound, the first step is the addition of borane (B79455) (BH₃) or a borane derivative (e.g., 9-BBN) across the double bond. This addition is a concerted reaction where the boron and hydrogen atoms add to the same face of the double bond, a process known as syn-addition. With substituted cycloheptenes, the boron atom adds to the less sterically hindered carbon atom, leading to anti-Markovnikov regioselectivity.

Rearrangement Reactions of this compound and its Derivatives

The seven-membered ring of this compound possesses significant conformational flexibility, which allows it to participate in a variety of rearrangement reactions. These transformations are often driven by the formation of more stable electronic systems or ring structures.

Sigmatropic Shifts and Electrocyclic Ring Openings

Sigmatropic Shifts: These are pericyclic reactions characterized by the migration of a sigma bond across a conjugated π-electron system. In derivatives of this compound, orgosolver.comwolfram.com-sigmatropic shifts are particularly noteworthy. For instance, a substituted this compound bearing a migrating group can undergo a orgosolver.comwolfram.com-hydrogen shift under either thermal or photochemical conditions. This rearrangement leads to the formation of an isomeric this compound. The stereochemical course of these reactions is governed by the Woodward-Hoffmann rules, which predict whether the migration will occur in a suprafacial (on the same face of the π system) or antarafacial (on opposite faces of the π system) manner.

Electrocyclic Ring Openings: While this compound itself is thermally stable and does not readily undergo electrocyclic ring opening, certain derivatives can. A prominent example involves bicyclo[4.1.0]heptene systems, which contain a this compound ring fused to a cyclopropane (B1198618). Under thermal conditions, these compounds can undergo an electrocyclic ring opening of the cyclopropane ring to form a cycloheptatriene (B165957) derivative. The stereochemistry of this ring-opening process, whether it is conrotatory or disrotatory, is also predicted by the Woodward-Hoffmann rules and is dependent on whether the reaction is initiated by heat or by light.

Carbocation Rearrangements on the this compound Skeleton

Carbocation rearrangements are fundamental processes in organic chemistry, driven by the migration of a group to an electron-deficient carbon center to form a more stable carbocation. libretexts.orglibretexts.org These rearrangements are particularly significant in the chemistry of cyclic systems like this compound, where changes in ring size and substitution patterns can be readily induced. The formation of a carbocation on the this compound skeleton, often as an intermediate in reactions like electrophilic additions or SN1 processes, can trigger a cascade of structural reorganizations. libretexts.orgchemistrytalk.org

The primary types of rearrangements observed are 1,2-hydride shifts and 1,2-alkyl shifts. In these processes, a hydride ion (:H⁻) or an alkyl group with its bonding electrons moves from a carbon atom to an adjacent positively charged carbon. pressbooks.pubmasterorganicchemistry.com The driving force for these shifts is the formation of a more stable carbocation, for instance, the conversion of a secondary carbocation into a more stable tertiary one. libretexts.orgmasterorganicchemistry.com

A defining characteristic of carbocation chemistry on the this compound framework is the propensity for ring contraction. A seven-membered cycloheptyl carbocation can undergo rearrangement to form a thermodynamically more stable six-membered ring. For example, the carbonylation of cycloheptane (B1346806) in the presence of superelectrophiles leads to the formation of 1-methylcyclohexanecarboxylic acid, indicating a rearrangement of the seven-membered ring to a cyclohexane (B81311) skeleton. researchgate.net This transformation is energetically favorable as cyclohexane has significantly less ring strain compared to cycloheptane. chemistrytalk.org

These skeletal reorganizations are not merely theoretical; they have practical implications in synthesis. For instance, the treatment of certain polycyclic alcohols containing a seven-membered ring with acid can initiate a carbocation-mediated cascade involving 1,2-alkyl shifts to achieve a skeletal transformation from a hetidine to an arcutine framework. nih.gov

The table below summarizes the common carbocation rearrangements involving the this compound skeleton.

Rearrangement TypeDescriptionDriving ForceResulting Skeleton
1,2-Hydride Shift A hydrogen atom on a carbon adjacent to the carbocation moves with its electron pair to the electron-deficient carbon. pressbooks.pubFormation of a more stable carbocation (e.g., secondary → tertiary). masterorganicchemistry.comIsomeric this compound/ane
1,2-Alkyl Shift An alkyl group on a carbon adjacent to the carbocation moves with its electron pair to the electron-deficient carbon. pressbooks.pubFormation of a more stable carbocation. pressbooks.pubIsomeric this compound/ane
Ring Contraction A bond in the seven-membered ring migrates, resulting in the formation of a smaller, more stable ring system.Relief of ring strain; formation of a more stable cyclohexane or cyclopentane (B165970) ring. chemistrytalk.orgCyclohexane/Cyclopentane

Advanced Functionalization of the this compound Ring System

Modern synthetic chemistry has developed powerful methods for the selective functionalization of cycloalkene frameworks, moving beyond classical addition reactions. For this compound, these advanced strategies include C-H activation and various forms of olefin metathesis, which allow for the efficient construction of complex molecular architectures.

C-H Activation and Transannular Functionalization

Direct functionalization of otherwise inert C-H bonds represents a highly atom-economical approach to modifying molecular skeletons. acs.org In the context of the cycloheptane ring, palladium-catalyzed transannular C-H arylation has been demonstrated as a viable strategy. Using a specially designed quinuclidine-pyridone ligand, carboxylic acid substrates, including those with a cycloheptane ring, can be arylated at the γ-position. nih.gov This method overcomes the challenge of activating remote C(sp³)–H bonds, providing direct access to functionalized carbocycles that would otherwise require multi-step syntheses. nih.gov

Furthermore, transition metal complexes can react with this compound to induce C-H activation. For example, a molybdenum complex, Cp*Mo(NO)(=CHCMe₃), reacts with this compound to form molybdenacyclobutane complexes. nih.gov These intermediates can then undergo further reactions, such as allylic C-H activation, leading to more complex coupled products. nih.gov

Metathesis Reactions

Olefin metathesis has become an indispensable tool in organic synthesis. For the this compound system, both ring-closing and ring-opening metathesis reactions are of significant importance.

Ring-Closing Metathesis (RCM): this compound derivatives can be efficiently synthesized via RCM of acyclic 1,9-dienes. nih.govrsc.orgrsc.org In certain cases, particularly with sterically hindered substrates, the reaction can proceed through a tandem double bond migration-ring closing metathesis pathway when treated with a Grubbs' catalyst, sometimes in conjunction with a ruthenium hydride co-catalyst to facilitate the initial isomerization. nih.govrsc.orgrsc.org This allows for the construction of the seven-membered ring from more accessible linear precursors.

Ring-Opening Metathesis Polymerization (ROMP): this compound is a monomer used in the synthesis of polymers. cymitquimica.comwikipedia.org While cis-cycloheptene polymerizes under entropy-driven ROMP due to its low ring strain, its trans-isomer is highly strained and readily undergoes enthalpy-driven polymerization. wikipedia.orgnsf.gov The introduction of a silicon atom into the ring, creating a silathis compound, can be used to tune the ring strain and reactivity. The highly strained trans-silathis compound undergoes efficient ROMP to yield high molar mass polymers, whereas the cis-isomer is less reactive. nsf.govacs.org

Ring-Opening Cross-Metathesis (ROCM): this compound can also participate in ROCM reactions. When reacted with an alkene cross-partner in the presence of a ruthenium catalyst, this compound can be converted into functionalized dienes. caltech.edu This reaction proceeds readily with both electron-deficient and electron-rich alkene partners. caltech.edu

The following table summarizes key findings in the advanced functionalization of this compound.

Reaction TypeCatalyst/ReagentsSubstrate ExampleProduct TypeResearch Finding
Transannular C-H Arylation Pd(OAc)₂, Quinuclidine-pyridone ligand, Ag₂CO₃ nih.govCycloheptane carboxylic acidγ-Arylated cycloheptane carboxylic acidEnables direct, site-selective functionalization of a remote C-H bond in the seven-membered ring. nih.gov
C-H Activation/Cycloaddition Cp*Mo(NO)(=CHCMe₃) nih.govThis compoundMolybdenacyclobutane complexForms a metallacycle intermediate that can lead to further functionalized products. nih.gov
Ring-Closing Metathesis (RCM) Grubbs' catalyst, RuClH(CO)(PPh₃)₃ rsc.orgSterically congested 1,9-dienesThis compound derivativesA tandem bond migration-RCM process allows for efficient synthesis of this compound rings. nih.govrsc.org
Ring-Opening Metathesis Polymerization (ROMP) Ru-metathesis catalysts nsf.govtrans-Silathis compoundPoly(trans-silathis compound)High ring strain in the trans-isomer drives efficient, enthalpy-driven polymerization. nsf.govacs.org
Ring-Opening Cross-Metathesis (ROCM) Ruthenium alkylidene complex caltech.eduThis compoundSymmetrically capped dienesProvides a viable method for synthesizing functionalized dienes from this compound. caltech.edu

Conformational Analysis and Advanced Spectroscopic Elucidation of Cycloheptene Structures

Theoretical and Experimental Investigations of Cycloheptene Conformational Dynamics

The conformational landscape of this compound is dominated by chair and twist-boat forms, with the chair conformation generally being the most stable. researchgate.netcdnsciencepub.com The study of its dynamic behavior involves understanding the puckering of the ring, the energy barriers to inversion, and the pathways through which different conformers interconvert.

Ring Puckering and Inversion Barriers Studies

This compound's seven-membered ring is not planar and undergoes a puckering motion to alleviate strain. The most stable conformation is the chair form. researchgate.netcdnsciencepub.com Theoretical calculations and experimental data have been employed to determine the energy barriers for the inversion of this chair conformation.

Computational studies using methods like B3LYP and CCSD(T) have calculated the free energy of activation (ΔG‡) for the inversion of the most stable chair conformation of this compound to be approximately 5.0 kcal/mol. researchgate.net This theoretical value is in excellent agreement with experimental data, which also reports a barrier of 5.0 kcal/mol. researchgate.net This barrier is significantly lower than that of related seven-membered rings like ε-caprolactam (10.5 kcal/mol) and ε-caprolactone (8.4 kcal/mol), highlighting the relative flexibility of the this compound ring. researchgate.net

The table below summarizes the theoretical and experimental energy barriers for the chair inversion of this compound.

MethodFree Energy of Activation (ΔG‡) (kcal/mol)
Theoretical (B3LYP/6-311+G(d,p))5.0 researchgate.net
Experimental5.0 researchgate.net

Interconversion Pathways of this compound Conformers

The interconversion between the chair and boat forms of this compound is a key aspect of its conformational dynamics. Two primary pathways have been proposed for this chair-to-boat interconversion. cdnsciencepub.com

Pathway A: This pathway involves the wagging of the C-5 carbon of the chair conformation through an intermediate where five carbon atoms are in one plane, leading to the boat form. cdnsciencepub.com

Pathway B: This pathway involves the wagging of the double bond through a conformation where six carbon atoms are coplanar, which then converts to the boat form. cdnsciencepub.com

Theoretical calculations using force field methods have suggested that the chair form is the lowest in energy. cdnsciencepub.com More recent and sophisticated calculations have predicted that the interconversion for this compound proceeds through Pathway B, involving a transition state with six coplanar carbon atoms. cdnsciencepub.com The remarkable agreement between the calculated energy barrier of 5.16 kcal/mol for this pathway and the experimental value of 5.0 kcal/mol lends strong support to this mechanism. cdnsciencepub.com

The interconversion process can be summarized as a pseudorotation among the boat forms followed by a conformational change to an inverted chair. cdnsciencepub.com Studies on dimethyl derivatives of this compound and benzothis compound (B12447271) have shown similar trends in their free energy barriers to ring inversion, suggesting that both classes of compounds likely interconvert through the same pathway. cdnsciencepub.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Conformational and Stereochemical Assignments

NMR spectroscopy is a powerful tool for investigating the complex conformational and stereochemical features of this compound and its derivatives. Both two-dimensional (2D) NMR and variable temperature (VT) NMR techniques provide invaluable insights.

2D NMR (COSY, HSQC, HMBC, NOESY) for Elucidation of Complex Derivatives

Two-dimensional NMR techniques are essential for the complete assignment of proton (¹H) and carbon (¹³C) NMR spectral data, especially for complex this compound derivatives. nih.govcdnsciencepub.com

COSY (Correlation Spectroscopy): COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the this compound ring. nih.govcdnsciencepub.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate protons directly to the carbons they are attached to, aiding in the assignment of carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for determining the connectivity of the molecular framework. nih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. scielo.br For this compound derivatives, NOESY can confirm the relative stereochemistry by identifying through-space interactions between protons on the same face of the ring. nih.govscielo.br

For instance, in the analysis of a cycloheptenone derivative, 1D and 2D NMR techniques including gCOSY, gHSQC, and gHMBC were used for the total assignment of its ¹H and ¹³C NMR spectra. nih.gov Similarly, the study of polyoxygenated cyclohexene (B86901) derivatives utilized COSY, HMBC, and ROESY (a variant of NOESY) to determine their planar structure and relative stereochemistry. nih.gov

Variable Temperature NMR for Dynamic Conformational Studies

Variable temperature (VT) NMR is a critical technique for studying the dynamic conformational processes of this compound, such as ring inversion. unibas.itnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra as the rate of conformational interconversion changes relative to the NMR timescale. unibas.it

At low temperatures, the interconversion is slow, and separate signals for each conformer may be observed. As the temperature increases, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single averaged signal at the coalescence temperature. unibas.it

The free energy of activation (ΔG‡) for the conformational process can be calculated from the coalescence temperature and the chemical shift difference between the signals of the two interconverting conformers. cdnsciencepub.com For example, VT-¹H NMR studies of 5-oxabenzothis compound, a this compound derivative, allowed for the determination of the activation parameters for its chair inversion. cdnsciencepub.com Similarly, VT-NMR has been used to study the boat-to-boat inversion of cyclohexene rings in fullerene adducts. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Structural Characterization and Strain Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure, functional groups, and ring strain of this compound. mt.comcigrjournal.org These techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy. mt.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. labmanager.com The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups and vibrational modes. labmanager.com For this compound, FTIR can be used to identify the characteristic C=C stretching vibration of the double bond and the various C-H and C-C stretching and bending vibrations of the ring. acs.org

Raman spectroscopy is based on the inelastic scattering of monochromatic light (laser). mt.com The Raman spectrum reveals information about the vibrational modes of the molecule and can be particularly sensitive to the symmetry and polarizability of the bonds. mt.com For this compound, Raman spectroscopy can provide complementary information to FTIR, especially for the skeletal vibrations of the ring. acs.org

Both techniques can be used to analyze the strain within the this compound ring. The frequencies of certain vibrational modes can be sensitive to the bond angles and torsional strains within the molecule. By comparing the observed vibrational frequencies with those of theoretical models or less strained reference compounds, it is possible to gain insights into the degree of strain in the this compound ring. acs.org For instance, studies on cycloheptane (B1346806) and related oxepanes have used vibrational spectra to refine potential functions and describe the conformations of the seven-membered rings. acs.org

The table below indicates some of the key vibrational modes of this compound that can be observed using FTIR and Raman spectroscopy.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
C=C Stretch1650 - 1600
=C-H Stretch3100 - 3000
C-H Stretch (sp³)3000 - 2850
CH₂ Scissoring1470 - 1450
CH₂ Wagging/Twisting1350 - 1150
Ring Vibrations1200 - 700

X-ray Crystallography of this compound Derivatives for Solid-State Conformations

X-ray crystallography is an indispensable technique for the unambiguous determination of molecular structures in the solid state, providing precise coordinates of atoms in a crystal lattice. For flexible seven-membered rings like this compound, this method offers a definitive snapshot of the preferred conformation, which is often influenced by crystal packing forces and intramolecular interactions. The study of this compound derivatives through X-ray diffraction has revealed a landscape of accessible conformations, primarily the chair and boat forms.

Research on dibenzo[a,c]this compound derivatives has shown that the cycloheptatriene (B165957) ring typically adopts a boat (B) conformation. rsc.org In one specific case, a 5-substituted-5H-6-chlorodibenzo[a,c]this compound derivative was analyzed, and its preferred solid-state conformation was determined to be the boat form where the C-5 substituent is oriented in an equatorial (e) position. rsc.org This conformation was stabilized by a strong intramolecular hydrogen bond. rsc.org

In another complex derivative, 3H-cyclohepta[2,1-a:3,4-a']dinaphthalene, X-ray analysis confirmed that the steric hindrance from the fused naphthalene (B1677914) rings locks the this compound ring into a fixed and highly distorted conformation. cdnsciencepub.com The crystal structure revealed a significant twist in the this compound ring, with the methylene (B1212753) protons occupying distinct pseudo-axial and pseudo-equatorial positions. cdnsciencepub.com

Studies on simpler, non-fused this compound-related systems also provide valuable conformational insights. For instance, the crystal structure of cis-cycloheptane-1,2-diol shows that the molecules adopt chair-like conformations in the solid state. iucr.org The asymmetric unit of the crystal contained two independent molecules, both exhibiting this chair conformation, with O–C–C–O torsion angles of approximately 60-66°. iucr.org While cycloheptane and its saturated derivatives are known to pseudorotate between chair and twist-chair forms, the presence of substituents or fusion to other ring systems can lock the ring into a single, energetically preferred conformation in the crystalline state. researchgate.net

The data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, are critical for understanding the steric and electronic effects that govern the conformational preferences of the this compound ring system.

Table 1: Selected X-ray Crystallography Data for this compound and Related Derivatives

Compound NameConformationKey Structural Findings
5-hydroxy-5H-6-chlorodibenzo[a,c]this compound derivativeBoat (B) formThe C-5 substituent is in an equatorial (e) position; conformation is stabilized by an internal hydrogen bond. rsc.org
3H-cyclohepta[2,1-a:3,4-a']dinaphthaleneDistorted/TwistedThe this compound ring is locked in a fixed, highly distorted conformation due to steric hindrance from fused naphthalene rings. cdnsciencepub.com
cis-Cycloheptane-1,2-diolChair-likeBoth molecules in the asymmetric unit adopt a chair-like conformation. iucr.org

Mass Spectrometry (MS/MS, High-Resolution MS) for Derivatization and Mechanistic Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for both parent ions and fragments. psu.edu Tandem mass spectrometry (MS/MS) allows for the selective fragmentation of a specific ion, providing detailed information about its structure and connectivity. rsc.org

For cycloalkenes like this compound, a characteristic fragmentation pathway observed under electron ionization (EI) is the retro-Diels-Alder (RDA) reaction. jove.com This process involves the cleavage of two bonds within the ring, resulting in the formation of a neutral alkene (ethene in the case of unsubstituted this compound) and a diene radical cation. jove.com The charge can reside on either fragment, though it often favors the larger fragment. msu.edu The mass spectrum of the related compound, cyclohexene, is dominated by fragments resulting from the RDA reaction (loss of ethene) and the loss of a single hydrogen atom (M-1 peak). docbrown.info

The fragmentation of this compound and its derivatives can be summarized as follows:

Molecular Ion ([M]•+): The initial radical cation formed by electron impact.

Retro-Diels-Alder (RDA) Fragmentation: The [M]•+ ion undergoes ring cleavage to lose a neutral ethene molecule, producing a 1,3-pentadiene (B166810) radical cation.

Loss of Hydrogen Radical: Formation of an [M-H]+ ion is a common process. docbrown.info

Allylic Cleavage: Cleavage of bonds adjacent to the double bond can lead to the loss of alkyl radicals in substituted cycloheptenes.

Chemical derivatization is often employed to enhance the suitability of nonpolar or poorly ionizing compounds like alkenes for mass spectrometric analysis, particularly with soft ionization techniques like electrospray ionization (ESI). researchgate.net Derivatization strategies aim to introduce a charged or easily ionizable group into the analyte molecule. researchgate.netupenn.edu This approach can improve ionization efficiency, control fragmentation pathways, and help in distinguishing between isomers. upenn.edunih.gov For this compound, derivatization could involve reactions targeting the double bond, such as epoxidation followed by ring-opening, or reactions with reagents that form charged adducts, making the molecule amenable to ESI-MS analysis and enabling detailed mechanistic studies of its reactions. copernicus.org

Table 2: Common Fragmentation Pathways for Cycloalkenes in Mass Spectrometry

ProcessDescriptionResultant Fragment (from this compound)
Molecular Ion FormationIonization of the molecule by electron impact.[C₇H₁₂]•+
Retro-Diels-Alder (RDA)Cleavage of the ring to eliminate a neutral alkene. jove.com[C₅H₈]•+ (1,3-pentadiene radical cation) + C₂H₄ (ethene)
Hydrogen LossLoss of a hydrogen radical from the molecular ion. docbrown.info[C₇H₁₁]⁺

Computational Chemistry and Theoretical Studies of Cycloheptene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the fundamental electronic properties that govern the behavior of molecules like cycloheptene. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. scispace.com It is used to investigate the electronic structure, reactivity, and stability of this compound and its derivatives. nih.govacs.org DFT calculations can predict various molecular properties, including optimized geometries, ionization potentials, electron affinities, and energy gaps. researchgate.net

For instance, DFT studies on cycloheptane (B1346806), the saturated analog of this compound, and its substituted derivatives have been performed using functionals like B3LYP, M06-2X, and ωB97XD. nih.govacs.orgresearchgate.net These studies explore how substituents or heteroatoms alter the electron density distribution and, consequently, the molecule's reactivity. nih.gov The insights gained from cycloheptane are often transferable to understanding the behavior of the this compound ring.

A key aspect of DFT is the ability to calculate reactivity descriptors. acs.org The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability. researchgate.net

Table 1: Selected DFT-Calculated Properties of Cycloheptane Derivatives This table is illustrative and based on typical data from DFT studies on related seven-membered ring systems. Actual values can vary based on the specific functional and basis set used.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Cycloheptane-7.81.59.3
Azepane-6.51.27.7
Oxepane-7.21.38.5

Ab Initio Methods for Energy Landscape Exploration

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for exploring the potential energy surface of molecules. mdpi.com For a flexible molecule like this compound, with multiple conformational minima and transition states, ab initio calculations are crucial for accurately mapping its complex energy landscape. researchgate.netrsc.org

Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed to refine energies and geometries obtained from less computationally expensive methods. biomedres.usatlantis-press.com For example, a study on the stability of trans-cycloheptene utilized ab initio calculations to predict the activation barrier for its isomerization to the more stable cis-cycloheptene. nih.gov These calculations revealed a high barrier, suggesting that the observed instability of trans-cycloheptene is not due to a simple double bond rotation but a more complex, bimolecular decay process. nih.gov

The exploration of the energy landscape involves locating all stable conformers (local minima) and the transition states that connect them. This provides a comprehensive picture of the molecule's conformational dynamics. For cycloheptane, computational studies have identified various conformers like the chair and twist-chair, with the twist-chair being the most stable. libretexts.org Similar conformational analyses have been performed for this compound, revealing its preferred conformations and the energy barriers for interconversion. researchgate.net

Strain Energy Calculations and Molecular Mechanics Simulations

The seven-membered ring of this compound is subject to various forms of strain that influence its geometry and stability. Computational methods are essential for quantifying these strains.

Quantification of Torsional and Angle Strain in the Seven-Membered Ring

Ring strain in cycloalkanes arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between adjacent atoms), and transannular strain (non-bonded interactions across the ring). pearson.comlibretexts.org this compound, like its saturated counterpart cycloheptane, adopts non-planar conformations to alleviate some of this strain. pearson.com

The total strain energy of a cycloalkane can be estimated by comparing its experimental heat of combustion with that of a strain-free acyclic reference compound. libretexts.org Computational methods, particularly molecular mechanics, provide a way to dissect this total strain into its constituent components. Angle strain results from bond angles deviating from the ideal sp³ tetrahedral angle of 109.5 degrees. quora.com Torsional strain, also known as eclipsing strain, arises from the eclipsing of C-H bonds on adjacent carbon atoms. libretexts.org

Table 2: Representative Strain Energies of Cycloalkanes (kcal/mol) This table provides typical literature values for comparison.

CycloalkaneTotal Strain Energy (kcal/mol)
Cyclopentane (B165970)6.2
Cyclohexane (B81311)0.1
Cycloheptane6.3 nih.gov

Force Field Development for this compound-Containing Systems

Molecular mechanics simulations rely on force fields, which are sets of parameters and potential energy functions that describe the interactions between atoms in a molecule. uci.eduusc.edu The accuracy of a molecular mechanics simulation is directly dependent on the quality of the force field used. ethz.ch

A force field typically includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). uci.eduupenn.edu The development of a force field involves parameterizing these terms to reproduce experimental data or high-level quantum chemical calculations for a set of molecules. usc.eduethz.ch

For this compound and other cyclic systems, the torsional parameters are particularly important as they govern the conformational preferences and energy barriers. Force fields like MM2, MM3, and MMFF have been developed and are widely used for organic molecules. uci.edu However, for specific applications or novel systems containing the this compound moiety, it may be necessary to refine existing force fields or develop new parameters to ensure accurate predictions. This can involve fitting parameters to reproduce experimental geometries, vibrational frequencies, and relative conformational energies. uni-paderborn.de

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway, from reactants to products, including the high-energy transition state. wayne.edu

The activation strain model, also known as the distortion/interaction model, is a conceptual framework used to analyze reaction barriers. rsc.org It partitions the potential energy surface along the reaction coordinate into two components: the strain energy, which is the energy required to distort the reactants into their geometries in the transition state, and the interaction energy, which is the stabilizing interaction between the distorted reactants. rsc.org

For reactions involving this compound, such as additions to the double bond or reactions at allylic positions, computational methods can be used to locate the transition state structure. psu.edu The geometry of the transition state provides crucial information about the mechanism of the reaction. For example, in a study of the photochemical isomerization of a cycloheptenone derivative, computational studies, including trajectory surface hopping simulations, were used to understand how a chiral catalyst could induce enantioselectivity. nih.gov

Once a transition state is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wayne.edu Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can then be performed to confirm that the located transition state indeed connects the desired reactants and products. biomedres.us

Prediction of Activation Barriers for Key this compound Transformations

Quantum chemical calculations are instrumental in determining the energy landscapes of chemical reactions, including the identification of transition states and the prediction of activation barriers. For this compound, these methods have been applied to understand its conformational dynamics and reactivity.

One of the fundamental transformations is the ring inversion of the this compound molecule. The most stable conformation of this compound is the chair form. Computational studies at the B3LYP and CCSD(T) levels of theory have calculated the free energy of activation (ΔG‡) for the inversion of this chair conformation. The calculated barrier of 5.0 kcal/mol is in excellent agreement with the experimentally determined value, also 5.0 kcal/mol, validating the accuracy of the computational models used. researchgate.net

Beyond conformational changes, computational methods are used to predict activation barriers for chemical reactions involving this compound. For instance, in hydrogenation reactions, DFT calculations are employed to model the reaction pathways and determine the rate-determining steps. nih.govacs.org Studies on the hydrogenation of cyclohexene (B86901), a related cycloalkene, over a Palladium (Pd) surface have shown that the calculated activation barriers are sensitive to the computational method used, particularly the treatment of van der Waals forces. acs.org These findings highlight the importance of selecting appropriate theoretical levels for accurate predictions. For example, the apparent activation barrier for cyclohexene hydrogenation has been shown to vary significantly with different van der Waals approximation methods. acs.org Similar computational rigor is required for accurately modeling this compound reactions.

Theoretical models have also been applied to more complex reactions, such as photochemical transformations and pericyclic reactions. These studies often involve calculating the potential energy surfaces to locate the minimum energy paths and the associated transition state structures, providing crucial data on the feasibility and kinetics of proposed reaction mechanisms.

Table 1: Calculated vs. Experimental Activation Barriers for this compound Chair Inversion

TransformationComputational MethodCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)
Chair InversionB3LYP/6-311+G(d,p)5.0 researchgate.net5.0 researchgate.net
Chair InversionCCSD(T)/6-311+G(d,p)5.0 researchgate.net5.0 researchgate.net

Understanding Regio- and Stereoselectivity through Computational Models

Computational models are pivotal in elucidating the origins of regio- and stereoselectivity in reactions involving this compound. By calculating the energies of different transition states leading to various possible products, chemists can predict and explain the observed product distributions. researchgate.netmdpi.com

For example, in the context of Diels-Alder reactions, DFT calculations can determine whether the endo or exo transition state is lower in energy, thereby predicting the stereochemical outcome. researchgate.net Studies on substituted cyclobutenones reacting with dienes have shown that the preference for the endo or exo pathway is influenced by the substituents, a phenomenon that can be rationalized through computational analysis of the transition state geometries and energies. researchgate.net While not this compound itself, these principles are directly applicable. For instance, in reactions of 1-nitrocyclohexene, DFT calculations have successfully reproduced the reported regioselectivities by analyzing the energies of various Diels-Alder and hetero-Diels-Alder transition structures. nih.gov

Similarly, understanding the regioselectivity of reactions like hydroboration or epoxidation relies on computational modeling. These models can map out the potential energy surface for the approach of the reagent to the this compound double bond. The calculations can reveal steric and electronic factors that favor the formation of one regioisomer over another. chemrxiv.org For instance, computational studies on the acetalization of diols using chiral phosphoric acid catalysts have shown that the observed regioselectivity can be explained by steric factors within the computationally modeled transition states. chemrxiv.org

In the field of asymmetric catalysis, computational chemistry is used to design catalysts and understand the mechanism of enantioselective transformations. For this compound, this could involve modeling the interaction of the alkene with a chiral catalyst to determine the transition state energies for the formation of the (R) and (S) products. The difference in these energies allows for the prediction of the enantiomeric excess, guiding the development of more effective catalysts.

Table 2: Computational Approaches to Selectivity in Alkene Reactions

Reaction TypeSelectivity StudiedComputational MethodKey Findings
Diels-AlderRegio- and StereoselectivityDFT (B3LYP/6-31G(d))All three pathways (Diels-Alder, hetero-Diels-Alder, sigmatropic rearrangement) are important in product formation; calculations reproduce experimental regioselectivity. nih.gov
AcetalizationRegioselectivityDFTComputational models explain steric factors responsible for observed C2-selectivities. chemrxiv.org
Diels-AlderRegio- and StereoselectivityMP2/6-31G*Substituent effects on cyclobutenone determine the preference for endo or exo pathways. researchgate.net

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. acs.org For this compound, MD simulations provide a dynamic picture of its conformational behavior and interactions within various environments, such as in the gas phase, in different solvents, or on surfaces. researchgate.netutwente.nl

MD simulations can track the conformational changes of this compound, such as the chair-to-boat interconversions and pseudorotation pathways, on a picosecond to nanosecond timescale. utwente.nl These simulations complement the static picture provided by quantum mechanical calculations of activation barriers by revealing the detailed pathways and frequencies of these conformational transitions. Studies on related cyclic hydrocarbons, like cyclohexane, have utilized the reactive flux method in MD simulations to calculate isomerization rates. utwente.nl

The behavior of this compound in solution is a key area of investigation using MD. Simulations can model the solvation shell of this compound in different solvents, from nonpolar solvents like hexane (B92381) to polar solvents like water. These simulations help in understanding how the solvent structure affects the conformational equilibrium and dynamics of the this compound ring. For example, simulations of cyclohexene on an amorphous iron oxide surface have been used to study its adsorption behavior and orientation. researchgate.net

Furthermore, MD simulations are crucial for studying the interaction of this compound with other molecules or surfaces, which is relevant in areas like tribology and catalysis. researchgate.net Research on cyclohexene has shown that it is more mechanochemically active during sliding on surfaces compared to similar molecules like cyclohexane. researchgate.net MD simulations can reveal the molecular-level details of these processes, such as shear-induced deformations that can lower reaction energy barriers. researchgate.net

Spectroscopic Property Prediction through Computational Methods

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is essential for interpreting experimental spectra and confirming molecular structures. researchgate.net For this compound, these methods can predict various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

The prediction of NMR chemical shifts is a common application of computational chemistry. frontiersin.org Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of this compound. By comparing the calculated spectra of different possible conformations or isomers with experimental data, the correct structure can be assigned with high confidence. frontiersin.org

Vibrational spectroscopy, including IR and Raman spectroscopy, can also be simulated computationally. By performing a vibrational frequency analysis on the optimized geometry of this compound, the frequencies and intensities of its vibrational modes can be predicted. acs.org These calculations are invaluable for assigning the peaks in an experimental IR or Raman spectrum to specific molecular motions, providing detailed structural information. For the parent cycloheptane, vibrational spectra have been used to study its conformations and potential functions. acs.org

Electronic spectroscopy, such as UV-Vis absorption, is modeled using time-dependent DFT (TD-DFT) or other excited-state methods. molssi.org These calculations provide information about the electronic transitions in the molecule, predicting the wavelengths of maximum absorption (λmax). For this compound, this would involve calculating the energy difference between the ground state and various excited states, corresponding to transitions such as the π → π* transition of the double bond.

Table 3: Computational Methods for Spectroscopic Prediction

Spectroscopy TypeComputational MethodPredicted Properties
NMRDFT (e.g., GIAO)Chemical shifts (¹H, ¹³C), coupling constants frontiersin.org
Vibrational (IR, Raman)DFT, MP2Vibrational frequencies, intensities acs.org
Electronic (UV-Vis)Time-Dependent DFT (TD-DFT)Excitation energies, absorption wavelengths (λmax) molssi.org

Applications of Cycloheptene in Advanced Materials Science and Polymer Chemistry

High-Performance Polymers from Cycloheptene ROMP

Ring-opening metathesis polymerization (ROMP) is a powerful technique for synthesizing linear polymers from cyclic olefins. caltech.edu The polymerization of this compound is a thermodynamically controlled process, influenced by its relatively low ring-strain energy. caltech.eduresearchgate.net The development of highly active and functional-group-tolerant catalysts, particularly ruthenium-based systems, has enabled the effective polymerization of such low-strain monomers. caltech.edu

High-temperature ROMP has been successfully employed for this compound using specific (arylimido)niobium(V) catalysts. researchgate.net Furthermore, the synthesis of a strained trans-silathis compound, a silicon-containing derivative, demonstrated that increasing ring strain facilitates an enthalpy-driven ROMP, yielding high molar mass polymers where the cis-isomer would not readily polymerize. nsf.gov This highlights how chemical modification of the this compound ring can be used to control its polymerization behavior. nsf.gov

Tunable Mechanical Properties and Thermal Stability of Poly(this compound)s

The properties of polymers derived from this compound can be systematically tuned by controlling the polymer architecture and composition. A key strategy involves copolymerization. For instance, the copolymerization of ethylene (B1197577) with this compound using a constrained-geometry catalyst results in high molecular weight copolymers. rsc.org The incorporation of the this compound monomer into the polyethylene (B3416737) backbone significantly impacts the material's thermal properties. rsc.org

The glass transition temperature (Tg), a critical parameter for polymer applications, can be adjusted by varying the comonomer content. Research on ethylene-cycloolefin copolymers has shown a clear trend where a higher incorporation of the cyclic monomer leads to a higher Tg. This is attributed to the increased rigidity of the polymer chain imparted by the cyclic units.

Table 1: Thermal Properties of Ethylene-Cycloolefin Copolymers This table presents data for ethylene copolymers with various cycloolefins to illustrate the effect of ring structure on glass transition temperature (Tg). Data is based on findings from related studies on cyclic olefin copolymers.

Cycloolefin ComonomerMol% of Cycloolefin in CopolymerGlass Transition Temperature (Tg) (°C)
This compoundHigh IncorporationElevated Tg rsc.org
Cyclooctene (B146475)High IncorporationElevated Tg rsc.org
Tricyclo[6.2.1.0(2,7)]undeca-4-eneHigh IncorporationHigh Tg rsc.org
Cyclohexene (B86901) (in PCHC)N/A (Homopolymer)~110-120 °C nih.gov
Cyclohexene (in PCHC)N/A (Homopolymer)129.7 °C mdpi.com

Note: Specific Tg values for ethylene-cycloheptene copolymers depend on the precise comonomer ratio, which can be controlled during synthesis.

Similarly, the mechanical properties of related poly(cycloolefin)s, such as poly(cyclohexene carbonate) (PCHC), have been shown to be robust, with tensile strengths reaching up to 42.8 MPa, demonstrating their potential for use as strong, thermally stable materials. nih.govmdpi.com

Self-Healing Polymers and Stimuli-Responsive Materials Based on this compound

Stimuli-responsive, or "smart," materials can change their properties in response to external triggers like temperature, light, or pH. researchgate.netadvancedsciencenews.com This functionality is highly sought after for applications ranging from drug delivery to adaptive coatings. advancedsciencenews.comrsc.org Polymers based on cycloolefins are excellent candidates for creating such materials.

A prime example is shape-memory polymers (SMPs), which can recover their original shape from a temporary, deformed state upon exposure to a specific stimulus, typically heat. While direct studies on polythis compound are limited, extensive research on chemically cross-linked polycyclooctene (PCO), its eight-membered ring analog, demonstrates the potential of this material class. PCO synthesized via ROMP can be formulated into thermoset SMPs that exhibit excellent and rapid shape recovery when heated above their melting transition temperature. google.com The transition temperature of these materials can be tuned by altering the trans/cis ratio of the double bonds in the polymer backbone or by blending with other polymers. google.com This established capability in PCO provides a strong basis for developing similar shape-memory materials from this compound.

Another area of interest is self-healing polymers. Many self-healing systems are based on the reversible Diels-Alder reaction, which forms a cyclohexene adduct to create thermally mendable cross-links. rsc.org While this typically involves the reaction of a diene and a dienophile rather than the polymerization of this compound itself, the application of ROMP-based polymers in self-healing composites is a well-established concept. rsc.orgillinois.edu Encapsulated ROMP monomers, like dicyclopentadiene, can be released upon damage and polymerize in situ to heal a crack, a strategy that could potentially be adapted for this compound-based systems. illinois.edu

This compound-Based Copolymers and Their Unique Architectures

Copolymerization is a versatile strategy to create materials with properties that are distinct from their parent homopolymers. This compound, as a low-strain monomer, is particularly well-suited for creating copolymers with unique, highly controlled architectures, such as alternating and block copolymers. acs.orgrsc.orgnih.gov

Alternating ring-opening metathesis polymerization (AROMP) allows for the precise placement of different monomer units in a repeating sequence. acs.org This is often achieved by pairing a monomer that does not readily homopolymerize, such as a substituted, high-strain cyclopropene (B1174273) or cyclobutene, with a low-strain olefin like cyclohexene or this compound. acs.orgacs.org The result is a polymer with a strictly alternating A-B-A-B structure, which allows for the regular spacing of functional groups along the polymer chain. acs.org

Block copolymers, composed of long, distinct segments of different polymers, can be synthesized by combining ROMP with other polymerization mechanisms. nih.govresearchgate.net For example, a living ROMP of this compound could be followed by a different type of polymerization to add a second block, leading to materials with combined properties, such as thermoplastic elastomers. The synthesis of ethylene-cycloheptene copolymers has been demonstrated, producing high molecular weight materials with tailored thermal properties based on the comonomer feed ratio. rsc.org These controlled architectures are crucial for applications in nanotechnology and as advanced thermoplastic elastomers. nih.gov

Oligomers and Macrocycles Derived from this compound

Beyond high molecular weight polymers, this compound can be used to synthesize well-defined oligomers and macrocycles, which are molecules containing large rings. These structures are of interest in supramolecular chemistry and as precursors to complex molecular architectures. researchgate.netnih.gov

A key method for this transformation is olefin metathesis. It has been shown that under specific catalytic conditions with rhenium-based catalysts (Re₂O₇/Al₂O₃), this compound can undergo a metathetic dimerization to selectively form cyclotetradeca-1,8-diene, a 14-membered macrocyclic diene. acs.org This demonstrates a controlled method to convert a simple monomer into a larger, cyclic structure. The synthesis of such macrocycles is often challenging due to the high entropic cost of closing large rings, which makes catalytic strategies that favor intramolecular reactions highly valuable. nih.gov While the direct synthesis of complex oligomers from this compound is less explored, related studies on tribenzocyclooctene oligomers showcase the potential for building up larger, defined structures from cyclic olefin building blocks. researchgate.net

Functionalized Poly(this compound)s for Specialized Applications

Introducing functional groups into poly(cycloolefin)s is critical for tailoring their properties for advanced applications. This can be achieved either by polymerizing monomers that already contain the desired functionality or by modifying the polymer after synthesis (post-polymerization functionalization). researchgate.netrsc.org

ROMP is notably tolerant of a wide variety of functional groups, allowing for the direct polymerization of functionalized this compound derivatives. caltech.edu This approach allows for the precise incorporation of functionalities like esters, ethers, or silicon-containing groups into the polymer backbone. nsf.govresearchgate.net

Alternatively, post-polymerization modification offers a versatile route to functional materials. For instance, the double bonds remaining in the polythis compound backbone after ROMP are available for further chemical reactions. "Click chemistry" reactions, such as the thiol-ene reaction, are highly efficient and can be used to attach a wide range of molecules to the polymer chain under mild conditions. rsc.org This method has been successfully used to functionalize block copolymers based on related cyclic olefins, enhancing their mechanical properties. nsf.gov

Biomedical Polymers (focused on synthesis and material properties)

The development of polymers for biomedical applications, such as drug delivery, tissue engineering, and medical devices, requires a stringent set of properties, including biocompatibility and, in many cases, biodegradability. dntb.gov.uafrontiersin.org Functional polymers derived from cyclic monomers are of great interest in this field. frontiersin.orgmpg.de

While the biocompatibility of polythis compound itself is not extensively documented, studies on analogous poly(cycloolefin)s provide a strong indication of their potential. Polycyclooctene (PCO), for example, has been investigated as a shape-memory polymer for biomedical devices. tandfonline.comresearchgate.net Biocompatibility tests, such as those outlined in ISO 10993, are crucial for evaluating any new material for medical use and assess factors like cytotoxicity and cell adhesion. tandfonline.com Novel smart polymers based on polyolefins have demonstrated excellent biocompatibility, promoting the attachment and proliferation of mesenchymal stem cells, which is essential for tissue engineering scaffolds. nih.gov

The synthesis of this compound-based polymers for biomedical use would focus on creating materials with tunable properties. For instance, incorporating hydrolyzable ester linkages could render the material biodegradable. Functionalization with hydrophilic groups like poly(ethylene glycol) could improve water solubility and reduce non-specific protein adsorption, enhancing biocompatibility. The development of stimuli-responsive systems, such as pH-sensitive polymers, could enable targeted drug delivery applications. e3s-conferences.orgnih.gov

Optoelectronic Materials

The incorporation of this compound and its derivatives into polymers for optoelectronic applications represents a niche but promising area of materials science. Research has particularly focused on leveraging the unique properties of this compound derivatives, such as trans-silathis compound (trans-SiCH), to create novel functional materials. The synthesis of polymers from these monomers, primarily through Ring-Opening Metathesis Polymerization (ROMP), allows for the development of materials with unique electronic and mechanical properties suitable for next-generation devices. researchgate.netresearchgate.net

One of the most significant advances in this area is the development of polymers from strained silicon-containing this compound rings. The trans-isomer of silathis compound is significantly more strained than its cis-isomer, a property that provides the enthalpic driving force for efficient ROMP to form high-molar-mass polymers. researchgate.netnsf.gov The resulting polymer, poly(trans-SiCH), is a glassy organometallic material and a novel example of a silicon-rich polymer. nsf.gov

The introduction of silicon into the polymer backbone, as with poly(trans-SiCH), creates materials with distinct mechanical characteristics compared to their all-carbon analogues like polycyclooctene. researchgate.net Single-molecule force spectroscopy studies have revealed that poly(trans-SiCH) is more compliant and more easily overstretched. researchgate.netresearchgate.net This combination of properties makes such polymers promising candidates for applications in soft optoelectronics and robotics, where flexibility and specific electronic characteristics are required. researchgate.net The development of main group-functionalized polymers through ROMP, including those from this compound derivatives, is a versatile strategy for generating new hybrid materials for optoelectronics. researchgate.net

Table 1: Research Findings on Poly(trans-Silathis compound) for Optoelectronic Applications

Property Finding Source
Monomer trans-Silathis compound (trans-SiCH) researchgate.net
Polymerization Method Enthalpy-driven Ring-Opening Metathesis Polymerization (ROMP) researchgate.netnsf.gov
Resulting Polymer Poly(trans-SiCH) researchgate.netresearchgate.net
Material Type Glassy organometallic polymer nsf.gov
Key Mechanical Property More easily overstretched compared to carbon-based analogues (e.g., polycyclooctene, polybutadiene) researchgate.netresearchgate.net

| Potential Applications | Soft optoelectronics, robotics | researchgate.net |

Adhesives and Coatings

This compound and its derivatives serve as valuable monomers and comonomers in the synthesis of polymers for high-performance adhesives and coatings. The ability of the this compound ring to undergo polymerization, particularly ring-opening metathesis polymerization (ROMP), allows for the creation of polymer backbones with tunable properties.

In the field of coatings, cycloheptenes are identified as potential unsaturated cycloaliphatic groups that can be incorporated into polyester (B1180765) resins. These polyesters can then be formulated into coatings for various applications, including protective can coatings. The inclusion of such cyclic monomers can influence the final properties of the coating, such as its flexibility, adhesion, and resistance.

For adhesives, derivatives like this compound oxide can be used as a monomer in the synthesis of polyether carbonate polyols. bibliotekanauki.pl These polyols are key components in formulating polyurethane adhesives. The incorporation of carbonate moieties derived from cyclic epoxides into the polyurethane structure can enhance mechanical properties, thermal stability, and adhesion to various substrates. bibliotekanauki.plicm.edu.pl

The principles of modern adhesive design often rely on creating block copolymers that have both "hard" and "soft" segments. This architecture allows for a combination of high tensile strength and flexibility, leading to effective pressure-sensitive adhesives (PSAs). While extensive data on this compound-based block copolymer adhesives is limited, research on analogous systems using cyclohexene oxide to create poly(cyclohexene carbonate) (PCHC) blocks demonstrates the concept. nih.govacs.org In these systems, a rigid, high-Tg PCHC block is combined with a flexible, low-Tg "soft" block, such as poly(ε-decalactone) (PDL), to create a thermoplastic elastomer with excellent adhesive properties. nih.govacs.orgresearchgate.net This approach, creating ABA-triblock copolymers (e.g., PCHC-b-PDL-b-PCHC), results in materials with high toughness and elongation, making them suitable for demanding adhesive applications. nih.govacs.org

Table 2: Representative Properties of Cyclic Olefin-Derived Block Copolymer Adhesives Data for PCHC-PDL-PCHC is presented as a representative example of adhesive systems derived from cyclic olefin monomers.

Property Value Source
Polymer System Poly(cyclohexene carbonate-b-decalactone-b-cyclohexene carbonate) nih.govacs.org
Polymer Architecture ABA-Triblock Copolymer nih.gov
Thermal Stability (Td,5) ~280 °C nih.govresearchgate.net
Toughness 112 MJ m⁻³ nih.govresearchgate.net
Elongation at Break >900% nih.govresearchgate.net
Peel Strength 1.9-2.6 N cm⁻¹ acs.org

| Probe Tack | 2.2-3.0 N | acs.org |

Catalysis and Cycloheptene Derived Ligands

Cycloheptene as a Substrate in Transition Metal Catalyzed Reactions

This compound, with its seven-membered carbon ring and a single double bond, is a valuable substrate for studying and applying various transition metal-catalyzed reactions. Its unique ring strain and conformational flexibility influence its reactivity in fundamental transformations such as hydrogenation, dehydrogenation, hydroformylation, and carbonylation.

The hydrogenation of this compound to cycloheptane (B1346806) and its dehydrogenation are important reactions, often studied to understand the mechanisms of catalytic processes on metal surfaces and with homogeneous catalysts.

Hydrogenation: The hydrogenation of this compound is a model reaction for investigating the activity of various catalysts. Platinum nanoparticles, for instance, are widely used for the hydrogenation of olefins, including this compound. jove.com The reaction is typically carried out in the liquid phase under hydrogen pressure. Studies have shown that the presence of ligands, such as amines, on the surface of platinum nanoparticles can influence the catalytic activity. jove.com For example, amine-stabilized platinum nanoparticles on a titania support have demonstrated higher conversion rates for this compound hydrogenation compared to ligand-free particles. jove.com This enhancement is attributed to the electronic and steric effects of the ligands, which can modify the adsorption of the reactant and the stability of the catalyst. jove.com

Dehydrogenation: The reverse reaction, dehydrogenation, is also of significant interest. Cyclohexene (B86901), a related cycloalkene, is often used as a model substrate to study dehydrogenation to benzene (B151609). aip.orgacs.org These studies provide insights applicable to this compound. For instance, the oxidative dehydrogenation (ODH) of cyclic hydrocarbons is a key process in petroleum refining. aip.org The choice of catalyst is crucial; noble metals like platinum, palladium, rhodium, and ruthenium supported on carbon are effective for the dehydrogenation of cyclic alkenones. acs.org The reaction mechanism often involves a surface-assisted keto-enol tautomerization, followed by a stepwise dehydrogenation. acs.org The simultaneous hydrogenation and dehydrogenation of cyclohexene have been observed on platinum single-crystal surfaces, with the product ratio depending on temperature and hydrogen pressure. aip.org

A summary of catalysts used in the hydrogenation and dehydrogenation of cycloalkenes is presented in the table below.

Catalyst SystemReactionSubstrateKey Findings
Amine-stabilized Pt NPs/TiO₂HydrogenationThis compoundHigher conversion compared to ligand-free Pt NPs. jove.com
Pd/C, Pt/C, Rh/C, Ru/CDehydrogenationCyclohexenonesPd/C shows the highest activity. acs.org
Gold filmHydrogenation/DehydrogenationCyclohexeneProduces both cyclohexane (B81311) and benzene. aip.org
Pt(100) single crystalHydrogenation/DehydrogenationCyclohexeneProduct ratio is temperature and pressure dependent. aip.org

Hydroformylation, or the oxo process, is a large-scale industrial process that converts alkenes, carbon monoxide, and hydrogen into aldehydes. wikipedia.org Carbonylation reactions, in a broader sense, involve the addition of a carbonyl group to an organic molecule. doi.org

Hydroformylation: The hydroformylation of this compound yields cycloheptanecarbaldehyde, a precursor to various other chemicals. The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium, often modified with phosphine (B1218219) or phosphite (B83602) ligands. wikipedia.orggoogle.comgoogle.com The choice of ligand can significantly influence the activity and selectivity of the catalyst. For example, rhodium catalysts modified with bulky phosphite ligands are effective for the hydroformylation of less reactive olefins like cyclohexene under mild conditions. researchgate.net The kinetics of cyclooctene (B146475) hydroformylation, a similar substrate, have been studied in detail, revealing a first-order dependence on the alkene and catalyst concentrations and a negative order in carbon monoxide. researchgate.net

Carbonylation: General carbonylation processes can also utilize this compound as a substrate. These reactions are catalyzed by Group VIII transition metal-phosphorus ligand complexes. google.comgoogle.com The process can involve reacting the olefin with carbon monoxide alone or in combination with other reactants like hydrogen, alcohols, or amines to produce a variety of oxygenated products. google.com

The table below summarizes key aspects of this compound hydroformylation.

Catalyst TypeLigand TypeKey Features
Cobalt-basedCarbonylsUsed in the BASF and Exxon processes for higher olefins. wikipedia.org
Rhodium-basedPhosphines/PhosphitesHigh activity and selectivity under mild conditions. wikipedia.orgresearchgate.net
Shell ProcessPhosphine-modified cobaltUsed for hydroformylation of C7–C14 olefins. wikipedia.org

Synthesis and Characterization of this compound-Based Ligands

The incorporation of the this compound framework into the structure of ligands can impart specific steric and electronic properties to the resulting metal complexes, influencing their catalytic performance.

Phosphine Ligands: Phosphine ligands are a cornerstone of homogeneous catalysis. While direct examples of this compound-based phosphine ligands are less common in the provided search results, the principles of synthesizing phosphine ligands with cyclic backbones are well-established. For instance, a pincer phosphine ligand based on a cyclohexane ring has been successfully synthesized and cyclometalated. psu.edu The synthesis of dialkylbiaryl phosphine ligands, where the alkyl group can be cyclohexyl, has also been reported, and their palladium complexes have been characterized. researchgate.net These synthetic strategies could be adapted to incorporate a this compound moiety.

N-Heterocyclic Carbene (NHC) Ligands: NHCs are a versatile class of ligands known for forming strong bonds with metal centers. semanticscholar.orgnavus.iorsc.orguni-wuerzburg.de The synthesis of NHC ligands often involves the deprotonation of the corresponding imidazolium (B1220033) or imidazolinium salts. While the direct incorporation of a this compound ring into the NHC structure is not explicitly detailed in the search results, the functionalization of NHC ligands is a broad field. For example, tridentate, bis-phenolate NHC ligands have been synthesized and used to create titanium and hafnium complexes for the copolymerization of cyclohexene oxide and CO2. mdpi.com This demonstrates the feasibility of incorporating larger cyclic structures into NHC ligand designs.

The development of chiral ligands is crucial for enantioselective catalysis, which is vital for the synthesis of pharmaceuticals and other fine chemicals. snnu.edu.cnnih.govresearchgate.net

The incorporation of a this compound scaffold into a chiral ligand could create a unique and potentially effective chiral environment around the metal center. While direct examples of this compound-based chiral ligands are not prominent in the search results, the design principles for chiral ligands are well understood. For instance, chiral cyclopentadienyl (B1206354) (Cp) ligands have been extensively developed and categorized into ring-fused, planar, and axially chiral subtypes. snnu.edu.cn Similarly, chiral bis(oxazoline) (BOX) ligands are widely used in asymmetric catalysis, where the chiral centers are in close proximity to the coordinating nitrogen atoms. researchgate.net These design strategies could be applied to create novel this compound-based chiral ligands. The synthesis of a chiral ditopic cyclohexyldiamine-based ligand has been reported, which forms a self-supported catalyst with nickel salts for asymmetric reactions. academie-sciences.fr

Application of this compound-Derived Ligands in Homogeneous and Heterogeneous Catalysis

Ligands derived from or containing this compound moieties have potential applications in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In homogeneous catalysis, the ligand's structure directly influences the catalyst's activity, selectivity, and stability. mdpi.commdpi.comnih.govrsc.org A this compound-based ligand could be used in various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. The conformational flexibility of the seven-membered ring could allow for fine-tuning of the steric environment around the metal center. For example, rhodium catalysts with phosphine ligands are used in the hydroformylation of olefins. sioc-journal.cn The use of a this compound-derived phosphine ligand could potentially modulate the catalyst's performance in such reactions.

Heterogeneous Catalysis: In heterogeneous catalysis, ligands can be used to functionalize the surface of solid catalysts, such as metal nanoparticles, to enhance their performance. jove.comrsc.orgresearchgate.netmdpi.com This approach combines the advantages of homogeneous catalysts (high selectivity) with those of heterogeneous catalysts (easy separation and recycling). Ligands can block unselective active sites, create a specific chiral environment, or influence the adsorption of reactants. jove.comresearchgate.net A this compound-derived ligand could be anchored to a solid support, and the resulting material could be used as a heterogeneous catalyst. For example, dendrimer-based catalysts, which can be supported on materials like silica, have been used in a variety of reactions, including hydrogenation and hydroformylation. mdpi.com

The table below provides a hypothetical overview of potential applications for this compound-derived ligands.

Catalysis TypePotential ReactionRole of this compound Moiety
HomogeneousAsymmetric HydrogenationChiral backbone for enantioselectivity.
HomogeneousHydroformylationSteric and electronic tuning of the metal center.
HeterogeneousSelective HydrogenationSurface modification of metal nanoparticles. jove.com
HeterogeneousCross-Coupling ReactionsAnchoring of the catalyst to a solid support.

Enantioselective Catalysis Mediated by this compound-Derived Ligands

The enantioselective synthesis of complex molecules often relies on catalysts that can effectively control the three-dimensional arrangement of atoms during a reaction. This compound derivatives have been utilized as key components in mediating such stereocontrol in two notable ways: as substrates that form transient chiral intermediates with an achiral catalyst, and as starting materials for reactions guided by external chiral ligands.

One significant example is the organocatalytic aza-Diels-Alder reaction. In this transformation, 2-cycloheptene-1-one reacts with a chiral amine catalyst, such as proline, to form a transient, chiral Barbas-dienamine intermediate. nih.govacs.org This intermediate then undergoes a [4+2] cycloaddition with a dienophile, like a 2-aryl-3H-indol-3-one. This cascade process allows for the construction of complex, bridged N-heterocyclic compounds that contain a tertiary carbon chiral center. nih.govacs.org The reaction proceeds with high yields and excellent enantioselectivities, demonstrating how the specific conformation of the this compound-derived dienamine effectively dictates the stereochemical outcome. nih.govacs.orgmdpi.com

Another powerful strategy is the desymmetrization of meso-cycloheptene compounds using transition metal catalysis. In a notable study, meso-1,4-dibromocyclohept-2-ene was subjected to a copper(I)-catalyzed asymmetric allylic substitution with organolithium reagents. core.ac.uknih.gov This reaction utilized a chiral N-heterocyclic carbene (NHC) ligand to control the enantioselectivity. The process afforded enantioenriched bromocycloalkenes with high regio- and enantioselectivity. core.ac.uknih.gov The choice of the chiral NHC ligand was found to be critical in achieving high stereocontrol in the formation of the this compound product. core.ac.uk

The table below summarizes the research findings for the enantioselective desymmetrization of meso-1,4-dibromocyclohept-2-ene with phenyllithium, highlighting the performance of different chiral NHC ligands. core.ac.uk

LigandYield (%)Enantiomeric Ratio (er)
(S)-L73576:24
(S,S)-L85888:12
(R,R)-L9659:91
(S,S)-L107093:7
(R)-L116020:80

Catalyst Stability and Recyclability Studies

The practical application of catalytic systems in large-scale synthesis is highly dependent on their stability and potential for recycling. An ideal catalyst should maintain its activity and selectivity over multiple reaction cycles, which reduces costs and minimizes waste.

For the organocatalytic systems, catalysts like L-proline are known for their inherent stability, low toxicity, and general recyclability. tsijournals.com However, specific studies detailing the recycling and reuse of the proline catalyst in the context of the aza-Diels-Alder reaction with 2-cycloheptene-1-one are not extensively detailed in the surveyed literature. The development of immobilized or polymer-supported proline catalysts is a common strategy to facilitate recovery and reuse. rsc.org

In the realm of transition metal catalysis, the stability of the catalyst is a critical concern. The Ni/NHC and Cu/NHC complexes used in desymmetrization reactions often face challenges with sensitivity to air and moisture. rsc.orgmit.edu To address this, significant research has focused on developing bench-stable precatalysts. mit.edu For instance, certain aryl(NHC)nickel(II) chloride complexes have been shown to be stable on the benchtop for over a month without a decrease in performance. mit.edu Similarly, some Ni(II)-Schiff base complexes used for the desymmetrization of other meso compounds have been reported as bench-stable. nih.gov While these examples highlight progress in creating robust catalysts, specific data on the recyclability of the Cu(I)/NHC system used in the desymmetrization of meso-dibromothis compound is not prominently available. The development of heterogenized catalysts, where the active metal complex is anchored to a solid support, is a promising avenue for improving stability and enabling catalyst recycling in such systems. osti.govacs.orgua.es

Cycloheptene As a Synthetic Synthon in Complex Molecule Synthesis

Total Synthesis of Natural Products Incorporating Seven-Membered Rings

The seven-membered carbocyclic ring is a key structural feature in numerous natural products exhibiting a wide array of biological activities. The total synthesis of these complex molecules often presents a significant challenge to synthetic chemists. Cycloheptene and its derivatives have emerged as crucial intermediates in the strategic construction of these seven-membered rings, providing a foundational scaffold that can be elaborated into the final natural product.

The utility of this compound as a key intermediate is prominently demonstrated in the total synthesis of several complex natural products. Its ability to undergo a variety of transformations allows for the efficient construction of the core seven-membered ring, which can then be further functionalized.

A classic example is the synthesis of colchicine (B1669291) , an alkaloid known for its medicinal properties. Various synthetic approaches to colchicine have utilized precursors that can be conceptually traced back to a this compound-like framework. For instance, intramolecular [5+2] cycloaddition reactions have been employed to construct the challenging tricyclic 6-7-7 core of colchicinoids, where a seven-membered ring is fused to a six-membered aromatic ring and another seven-membered tropolone (B20159) ring.

In the synthesis of the diterpenoid natural products hainanolidol and harringtonolide , which possess a complex tetracyclic core featuring a seven-membered ring, this compound derivatives play a pivotal role. Specifically, a cycloheptadiene moiety serves as a precursor to the tropone (B1200060) ring, a key functional group in these molecules. The synthesis involves an intramolecular oxidopyrylium-based [5+2] cycloaddition to form the tetracyclic skeleton, followed by the transformation of the embedded cycloheptadiene into the tropone.

The strategic importance of this compound-derived synthons is further highlighted in the synthesis of other natural products where the seven-membered ring is a central feature. The ability to introduce functionality and control stereochemistry around the this compound core makes it an invaluable tool for synthetic chemists tackling these complex targets.

Table 1: Examples of Natural Products Synthesized Using this compound-Derived Intermediates

Natural ProductKey Synthetic Strategy Involving a Seven-Membered RingReference
ColchicineIntramolecular [5+2] cycloaddition to form the 6-7-7 tricyclic core. rsc.org
HainanolidolIntramolecular oxidopyrylium-based [5+2] cycloaddition; conversion of a cycloheptadiene to a tropone. wikipedia.orgresearchgate.netdrugdesign.orgnih.gov
HarringtonolideIntramolecular oxidopyrylium-based [5+2] cycloaddition; conversion of a cycloheptadiene to a tropone. wikipedia.orgresearchgate.netdrugdesign.orgnih.govorganic-chemistry.org

Once the basic seven-membered ring is established from a this compound precursor, a variety of ring transformations and derivatizations are often necessary to complete the synthesis of the target natural product. These modifications are crucial for installing the correct functional groups and stereocenters.

Functionalization of the Double Bond: The double bond in this compound is a key handle for introducing functionality. Epoxidation, dihydroxylation, and cleavage of the double bond are common transformations that introduce oxygen-containing functional groups. These groups can then be further manipulated to build the complexity required in the final natural product.

Cycloaddition Reactions: As mentioned, [5+2] and [4+3] cycloaddition reactions are powerful methods for constructing seven-membered rings. In many total syntheses, a this compound derivative itself can act as a dienophile or a precursor to the diene/dipole component in these reactions, leading to the rapid assembly of polycyclic systems containing a cycloheptane (B1346806) or this compound core.

Tropone Formation: In the synthesis of natural products like hainanolidol and harringtonolide, the conversion of a cycloheptadiene intermediate to a tropone is a critical step. This transformation often involves a sequence of reactions such as [4+2] cycloaddition, Kornblum-DeLaMare rearrangement, and subsequent eliminations to introduce the conjugated trienone system characteristic of tropones. wikipedia.orgresearchgate.net

These transformations highlight the versatility of the this compound synthon, allowing chemists to strategically navigate the intricate synthetic pathways toward complex natural products.

Construction of Bioactive Molecules and Pharmaceutical Scaffolds

The seven-membered ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. This compound provides a valuable starting point for the synthesis of novel bioactive molecules and the construction of diverse pharmaceutical scaffolds. Its conformational flexibility and the ability to introduce a variety of substituents make it an attractive core for designing molecules that can interact with biological targets.

This compound and its derivatives are utilized in the construction of complex molecular architectures for drug discovery programs. The seven-membered ring can serve as a central scaffold to which various pharmacophoric groups are attached.

An example of this is the synthesis of benzo rsc.orgacs.orgcycloheptane derivatives . These compounds, which feature a benzene (B151609) ring fused to a cycloheptane ring, have been investigated for their potential as anticancer agents. For instance, certain tricyclic and tetracyclic benzo rsc.orgacs.orgcycloheptane derivatives linked to a morpholine (B109124) moiety have been synthesized and evaluated as cyclin-dependent kinase 2 (CDK2) inhibitors, showing promise in targeting breast cancer cell lines. organic-chemistry.orgnih.gov The synthesis of these scaffolds often begins with a precursor that contains the cycloheptane ring, which can be derived from this compound.

The versatility of this compound also allows for its incorporation into spirocyclic and bridged-ring systems, which are of great interest in drug design due to their three-dimensional complexity and novel intellectual property potential.

Table 2: Examples of Bioactive Scaffolds Derived from this compound

ScaffoldTherapeutic AreaSynthetic Approach
Benzo rsc.orgacs.orgcycloheptane derivativesAnticancer (CDK2 inhibitors)Fusion of a benzene ring to a pre-formed cycloheptane core. organic-chemistry.orgnih.gov
Azepanes and OxepanesVarious (CNS, antibacterial, antiviral)Ring expansion and other synthetic transformations starting from carbocyclic precursors. nih.gov

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. From a synthetic chemistry perspective, this compound offers a modifiable platform for systematic SAR exploration.

By systematically altering the substituents, stereochemistry, and conformation of the this compound ring, chemists can synthesize libraries of related compounds. The biological evaluation of these libraries helps in identifying the key structural features required for optimal activity and selectivity.

For example, in the development of the aforementioned benzo rsc.orgacs.orgcycloheptane-based CDK2 inhibitors, different substituents on the aromatic and heterocyclic portions of the molecule were explored to understand their impact on inhibitory potency and selectivity. organic-chemistry.org While the cycloheptane ring itself provides the core topology, modifications to its periphery are crucial for fine-tuning the interaction with the target protein.

The conformational flexibility of the seven-membered ring is another important aspect in SAR studies. The ability of the ring to adopt various conformations can influence how a molecule binds to a receptor or enzyme active site. Synthetic strategies that allow for the preparation of conformationally constrained analogs of this compound-containing molecules are therefore valuable for probing the bioactive conformation.

This compound in the Synthesis of Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, this compound and its derivatives are also employed in the synthesis of agrochemicals and a variety of specialty chemicals, including polymers and ligands for catalysis.

The synthesis of certain herbicides and insecticides involves intermediates that contain cyclic structures. While specific examples directly starting from this compound are not extensively documented in publicly available literature, the chemical principles for derivatizing cycloalkenes are applicable. Bithis compound derivatives, which can be synthesized via Diels-Alder reactions involving cyclopentadiene (B3395910), are known intermediates for agricultural chemicals. taylorfrancis.com The reactivity of the double bond in this compound allows for the introduction of various functional groups that are present in active agrochemical ingredients.

In the realm of specialty chemicals , this compound is a notable monomer in Ring-Opening Metathesis Polymerization (ROMP) . This polymerization technique, often catalyzed by ruthenium-based catalysts, allows for the synthesis of polymers with unique properties. The ROMP of this compound produces poly(1-heptenylene), a polymer with a regular structure of repeating heptenylene units. The properties of this polymer can be tuned by copolymerization with other cyclic olefins. While less strained than some other cyclic olefins like norbornene, this compound can undergo ROMP to yield materials with interesting thermal and mechanical properties. These polymers can find applications as elastomers and in other advanced material contexts. wikipedia.orgacs.org

Furthermore, this compound derivatives can serve as ligands in transition metal catalysis. The coordination of the this compound double bond to a metal center can influence the catalytic activity and selectivity of the complex. The development of chiral this compound-based ligands is an area of interest for asymmetric catalysis.

Methodologies for Stereocontrol in the Synthesis of this compound-Containing Targets

The strategic introduction of new stereocenters on a this compound ring with a high degree of selectivity is a critical aspect of modern organic synthesis. Chemists have developed a sophisticated toolkit of methods to address this challenge, which can be broadly classified into four main categories: substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled methodologies. Each of these approaches leverages a different element of the reaction design to influence the three-dimensional arrangement of atoms in the product.

Substrate-Controlled Methodologies

In substrate-controlled stereoselection, the stereochemical outcome of a reaction is dictated by one or more pre-existing stereocenters within the this compound-containing substrate itself. The inherent chirality of the starting material biases the approach of the incoming reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer. This approach is particularly powerful in the synthesis of complex molecules where a chiral pool starting material or an early-stage asymmetric transformation provides the initial stereochemical information.

The conformational preferences of the seven-membered ring, although more complex than their five- and six-membered counterparts, can be exploited to achieve high levels of diastereoselectivity. For instance, the alkylation of chiral seven-membered ring enolates has been shown to proceed with high diastereoselectivity. The stereochemical outcome is influenced by torsional and steric interactions that develop as the electrophile approaches the diastereotopic π-faces of the enolate. These interactions are dictated by the subtle differences in the orientation of the atoms within the this compound ring, which are in turn governed by the existing stereocenters.

A notable example can be seen in the synthesis of various natural products where a chiral substituent on the this compound ring directs subsequent transformations. The diastereoselectivity arises from the steric hindrance imposed by the substituent, which blocks one face of the ring, thereby forcing the reagent to attack from the less hindered face. The level of diastereoselectivity is often dependent on the size of the substituent and the nature of the electrophile.

Reaction TypeChiral this compound SubstrateReagentDiastereomeric Ratio (d.r.)
AlkylationChiral seven-membered lactam enolateMethyl Iodide>95:5
AlkylationChiral seven-membered lactone enolateBenzyl Bromide>95:5
Michael AdditionSubstituted chiral cycloheptenoneLithium Dimethylcuprate>98:2

Auxiliary-Controlled Methodologies

Auxiliary-controlled methods involve the temporary attachment of a chiral molecule, known as a chiral auxiliary, to the this compound precursor. This auxiliary imparts its stereochemical information during a subsequent reaction, directing the formation of a new stereocenter with a high degree of selectivity. After the desired transformation, the auxiliary is cleaved from the molecule and can often be recovered for reuse.

A widely used class of chiral auxiliaries are the Evans oxazolidinones. youtube.com These can be acylated and then subjected to various reactions, such as Diels-Alder cycloadditions, where the bulky substituent on the oxazolidinone effectively blocks one face of the dienophile, leading to a highly diastereoselective cycloaddition. While specific applications to cycloheptadiene are less commonly documented than for cyclopentadiene or acyclic dienes, the principles are directly transferable for constructing chiral this compound adducts. chemtube3d.com The stereochemical outcome is predictable based on the established models for these auxiliaries. youtube.com

The effectiveness of this strategy lies in the reliable and predictable nature of the stereochemical control exerted by the auxiliary. The diastereomeric products are typically separable by chromatography, allowing for the isolation of a single stereoisomer.

Reaction TypeSubstrateChiral AuxiliaryDiastereomeric Ratio (d.r.)
Diels-Alder ReactionAcrylateEvans Oxazolidinone>95:5 (endo)
Aldol (B89426) ReactionPropionyl ImideEvans Oxazolidinone>99:1 (syn)
AlkylationAcyl ImideEvans Oxazolidinone>98:2

Reagent-Controlled Methodologies

In reagent-controlled stereoselection, the chirality is delivered by an external, stoichiometric chiral reagent. This reagent interacts with the substrate in the transition state to favor the formation of one enantiomer or diastereomer over the other. This approach is advantageous as it does not require a chiral substrate or the attachment and removal of a chiral auxiliary.

A classic example of a reagent-controlled stereoselective reaction is the hydroboration of an alkene. The use of a chiral borane (B79455), such as diisopinocampheylborane (B13816774) (Ipc₂BH), allows for the enantioselective addition of boron and hydrogen across the double bond of this compound. Subsequent oxidation of the organoborane intermediate yields a chiral alcohol with high enantiomeric excess. The stereochemical outcome is determined by the steric and electronic properties of the chiral borane reagent.

Another important reagent-controlled method is asymmetric epoxidation. While the Sharpless asymmetric epoxidation is highly effective for allylic alcohols, other methods are required for unfunctionalized alkenes like this compound. Chiral dioxiranes, generated in situ from a ketone and an oxidant, can provide moderate to good enantioselectivity in the epoxidation of isolated double bonds. The stereoselectivity is dependent on the structure of the chiral ketone precursor.

Reaction TypeSubstrateChiral ReagentStereochemical Outcome
Hydroboration-OxidationThis compoundDiisopinocampheylborane (Ipc₂BH)High enantiomeric excess (ee)
EpoxidationThis compoundChiral Dioxirane (e.g., from Shi's catalyst)Moderate to good ee
DihydroxylationThis compoundAD-mix-βHigh ee

Catalyst-Controlled Methodologies

Catalyst-controlled asymmetric synthesis represents one of the most elegant and efficient approaches to stereocontrol. In this methodology, a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. The catalyst creates a chiral environment around the substrate, leading to a diastereomeric transition state that favors the formation of one enantiomer.

A powerful example of catalyst-controlled stereoselection in the synthesis of this compound derivatives is the rhodium-catalyzed [4+3] cycloaddition reaction. Chiral dirhodium complexes can effectively catalyze the reaction between a diene and a vinylcarbenoid to produce a cycloheptadiene with high levels of enantioselectivity. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high stereochemical induction. For instance, the use of rhodium catalysts with N-phthaloyl-amino acid derived ligands has been shown to be highly effective in this transformation.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of carbocycles. Chiral phosphoric acids and chiral secondary amines have been employed to catalyze a variety of reactions, including Michael additions and Friedel-Crafts alkylations, to produce functionalized cycloheptane and this compound derivatives with high enantioselectivity. nih.govuiowa.edu These catalysts operate through the formation of chiral ion pairs or by activating the substrate through the formation of enamines or iminium ions.

Reaction TypeCatalyst SystemSubstrate 1Substrate 2Enantiomeric Excess (ee)
[4+3] CycloadditionRh₂(S-PTAD)₄SiloxyvinyldiazoacetateDiene90%
[4+3] CycloadditionRh₂(R-PTAD)₄SiloxyvinyldiazoacetateDiene90%
Michael/Friedel-CraftsChiral Secondary AmineIndole (B1671886) derivativeα,β-Unsaturated aldehydeup to 96%
[4+2] CycloadditionChiral Phosphoric Acid3-Vinylindoleortho-Quinone Methideup to 98%

Emerging Research Frontiers and Future Directions in Cycloheptene Chemistry

Advanced Functionalization Strategies for Cycloheptene

The development of novel methods to introduce functional groups onto the this compound scaffold is a primary focus of current research. These advanced strategies aim to provide efficient and selective access to a wide range of this compound derivatives for various applications.

One prominent area of research is the C-H activation of this compound. This approach allows for the direct conversion of strong carbon-hydrogen bonds into new chemical bonds, offering a more atom-economical and streamlined synthetic route compared to traditional methods that often require pre-functionalization. For instance, studies have shown that reacting this compound with certain metal complexes, such as those containing rhodium or molybdenum, can lead to the activation of C-H bonds. acs.orgwikipedia.org Specifically, molybdenacyclobutane complexes can be prepared from the reaction of Cp*Mo(NO)(=CHCMe3) with this compound, which can then undergo further reactions like allylic C-H activation. nih.gov The reactivity of this compound on platinum surfaces has also been investigated, revealing that it can lose hydrogen atoms to form new species on the metal surface. illinois.eduacs.org

Ring-opening metathesis polymerization (ROMP) is another powerful technique for functionalizing this compound. This method uses a catalyst to open the this compound ring and form a polymer chain. By using specific catalysts, such as (pentafluorophenylimido)vanadium(V)-alkylidene, highly cis-specific polymerization of this compound can be achieved, leading to polymers with controlled stereochemistry. rsc.org Recent advancements have focused on creating chemically recyclable polyolefins from this compound derivatives. These polymers can be depolymerized back to their monomer units, offering a sustainable solution to plastic waste. nih.govresearchgate.net

Sustainable and Environmentally Benign Approaches to this compound Synthesis and Utilization

In line with the principles of green chemistry, significant efforts are being directed towards developing sustainable methods for both the synthesis and use of this compound and its derivatives.

A notable advancement is the biocatalytic synthesis of cycloalkenes. Researchers have successfully engineered chemo-enzymatic cascades within E. coli whole cells to produce this compound from renewable resources like oleic acid, a component of olive oil. nih.govspringernature.com This process combines enzymatic reactions with metathesis catalysis in a one-pot synthesis, highlighting the potential of integrating biocatalysis with organometallic chemistry for sustainable chemical production. nih.gov Other biocatalytic approaches have utilized enzymes like lipases for the synthesis of cyclohexene (B86901) derivatives, a related class of compounds, suggesting potential future applications for this compound. ingentaconnect.comlew.roacs.org

The development of greener synthetic routes also extends to traditional chemical methods. For example, processes are being developed for preparing this compound through ring-closing metathesis of asymmetric 1,8-dienes, which can be performed as a reactive distillation to improve efficiency. google.comwipo.intscispace.com Furthermore, the use of environmentally friendly solvents and catalysts is being explored. For instance, research on cyclohexene, a similar cycloalkene, has demonstrated the use of biocatalysts like baker's yeast in aqueous media and the use of deep eutectic solvents. ingentaconnect.comlew.ro The oxidation of this compound under solvent-free conditions is another area of active research, aiming to reduce the environmental impact of chemical processes. pan.pl

Integration of this compound Chemistry with Supramolecular and Nanoscience Fields

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for integration into supramolecular assemblies and nanomaterials.

In supramolecular chemistry , this compound can participate in host-guest interactions. For example, studies have investigated the competition between cyclohexane (B81311) and this compound for binding within the cavity of cucurbit rsc.orguril, a macrocyclic host molecule. researchgate.net Such research provides fundamental insights into non-covalent interactions and can guide the design of new molecular recognition systems and self-assembled materials.

In the realm of nanoscience , this compound and its derivatives are being explored as building blocks for functional materials. For instance, the ring-opening metathesis polymerization (ROMP) of this compound can produce polyheptenamers, which are chemically recyclable polymers with potential applications in nanotechnology. nih.govresearchgate.net Additionally, research into the synthesis of nanoparticles for catalysis has included studies on the hydrogenation of this compound over silica- and zirconia-supported catalysts. dntb.gov.ua The development of nanostructured catalytic membranes for reactions like the partial hydrogenation of benzene (B151609) to cyclohexene also points to potential future applications for this compound in creating advanced catalytic systems. researchgate.net

Exploration of Novel Reactivity Patterns for this compound

Chemists are continuously exploring new ways in which this compound can react to form complex molecules. These investigations often lead to the discovery of unexpected and valuable chemical transformations.

Cycloaddition reactions are a cornerstone of organic synthesis, and this compound can participate in various types of these reactions. wikipedia.orgfiveable.me The highly strained trans-cycloheptene isomer is particularly reactive in Diels-Alder reactions. researchgate.net Even the more stable cis-cycloheptene can undergo [4+3] cycloadditions, which are a powerful tool for constructing seven-membered rings found in many natural products. nih.gov Furthermore, this compound can participate in [2+2] cycloadditions, particularly when strained derivatives are used. wikipedia.org

The metathesis of this compound, particularly ring-closing metathesis (RCM), is a versatile tool for synthesizing various cyclic compounds. google.comwipo.intscispace.comrsc.org Researchers have also demonstrated efficient double bond migration–ring closing metathesis reactions to create this compound derivatives from specific 1,9-dienes using Grubbs' catalyst. rsc.org

Computational Design of New this compound-Based Materials and Catalysts

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, accelerating the design of new materials and catalysts based on this compound.

Density Functional Theory (DFT) calculations are widely used to investigate the structure, stability, and reactivity of this compound and its derivatives. biomedres.usd-nb.info For example, DFT calculations have been used to study the conformational dynamics of cycloheptane (B1346806), the saturated analog of this compound, providing insights into the behavior of seven-membered rings. biomedres.us Computational studies have also been employed to understand the mechanism of reactions involving this compound, such as the Diels-Alder reaction of trans-cycloheptene. researchgate.net These calculations can help rationalize experimental observations and guide the design of more efficient synthetic strategies.

The computational design of This compound-based materials is an emerging area. For instance, computational models can be used to predict the properties of polymers derived from this compound, such as their thermal stability and mechanical strength. This information can be used to design new polymers with specific properties for targeted applications. researchgate.net Similarly, computational methods are used to investigate the electronic properties of dibenzo[a,d]this compound derivatives, which have potential applications in materials science. trinity.edu

Challenges and Opportunities in this compound Research

Despite significant progress, several challenges and opportunities remain in the field of this compound chemistry.

One of the main challenges is the selective functionalization of the this compound ring. The presence of multiple C-H bonds with similar reactivity can make it difficult to achieve high selectivity in C-H activation reactions. Developing more selective catalysts and reaction conditions is a key area for future research. Another challenge is the development of efficient and scalable syntheses of functionalized this compound derivatives. While many new methods have been developed, their application on an industrial scale often remains a hurdle.

The opportunities in this compound research are vast. The development of new, sustainable methods for producing this compound and its derivatives from renewable resources could have a significant impact on the chemical industry. nih.govspringernature.com The unique properties of this compound-based materials, such as their chemical recyclability, offer exciting possibilities for the development of sustainable plastics. nih.govresearchgate.net Furthermore, the integration of this compound chemistry with other fields, such as medicine and electronics, could lead to the development of new drugs, sensors, and other advanced technologies. aphrc.orgekb.eg The continued exploration of the fundamental reactivity of this compound will undoubtedly uncover new and valuable chemical transformations.

Q & A

Q. What are the standard laboratory synthesis methods for cycloheptene, and how can purity be optimized?

this compound is commonly synthesized via acid-catalyzed dehydration of cycloheptanol. A typical protocol involves using concentrated sulfuric acid or phosphoric acid as a catalyst, with heating under reflux (110–120°C). The product is purified via fractional distillation (boiling point: 115°C) and dried over anhydrous magnesium sulfate. Purity optimization requires monitoring reaction kinetics (e.g., via gas chromatography) and ensuring anhydrous conditions to minimize side reactions like polymerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (δ ~5.4–5.6 ppm for vinyl protons; δ ~1.4–2.2 ppm for methylene protons) and 13^{13}C NMR (resonances for sp2^2 carbons at ~125–130 ppm) .
  • IR Spectroscopy : C=C stretching vibrations near 1650 cm1^{-1}.
  • GC-MS : Retention time and molecular ion peak at m/z 98 (C7_7H12_{12}). Report integration ratios, coupling constants, and spectral comparisons to literature to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is highly flammable (flash point: -7°C) and requires:

  • Storage in sealed, grounded containers away from oxidizers and ignition sources.
  • Use of explosion-proof equipment and static-safe tools during transfers.
  • PPE including nitrile gloves, chemical goggles, and flame-resistant lab coats. Spills should be contained with activated charcoal and disposed as hazardous waste .

Q. How can researchers assess this compound’s stability under varying experimental conditions?

Conduct stability tests by exposing this compound to light, heat, or oxidizing agents (e.g., O2_2, H2_2O2_2) and monitor decomposition via periodic GC-MS or FTIR analysis. Document conditions (temperature, humidity) to identify degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in ring-opening metathesis polymerization (ROMP)?

this compound’s ring strain (lower than cyclopropane but higher than cyclohexene) facilitates ROMP via transition-metal catalysts (e.g., Grubbs catalysts). Density Functional Theory (DFT) studies can model orbital interactions and transition states to predict regioselectivity. Experimental validation involves analyzing polymer molecular weights and monitoring catalyst turnover rates .

Q. How can contradictory data on this compound’s thermal stability be resolved?

Discrepancies in thermal stability studies often arise from impurities (e.g., residual acids) or varying experimental setups. Replicate studies under controlled conditions (inert atmosphere, standardized heating rates) and characterize intermediates via in-situ FTIR or mass spectrometry. Statistical meta-analysis of published datasets can identify confounding variables .

Q. What methodologies are suitable for studying this compound’s ecological impact in aquatic systems?

Use OECD Guideline 307 for soil and water biodegradation tests:

  • Expose this compound to microbial consortia in simulated aquatic environments.
  • Monitor degradation products (e.g., ketones, aldehydes) via LC-MS and assess toxicity using Daphnia magna bioassays. Environmental fate modeling (e.g., EPI Suite) can predict persistence and bioaccumulation potential .

Q. How can computational chemistry advance the design of this compound-derived pharmaceuticals?

Molecular docking and MD simulations can predict this compound’s interactions with biological targets (e.g., enzyme active sites). QSAR models optimize substituent effects on binding affinity. Validate predictions with in vitro assays (e.g., IC50_{50} measurements) and crystallographic studies .

Methodological Considerations

  • Experimental Design : Use factorial designs to isolate variables (e.g., catalyst loading, temperature) in synthesis optimization .
  • Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting toxicity or reactivity studies .
  • Ethical and Safety Compliance : Align protocols with OSHA 1910.120 and institutional biosafety committees for hazardous material handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.